4-Amino-3-ethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZENTDXPBYLGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546211 | |
| Record name | 4-Amino-3-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-00-4 | |
| Record name | 4-Amino-3-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-ethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-ethylphenol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-3-ethylphenol, a substituted aminophenol derivative of significant interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from structurally related compounds, and outlines key experimental considerations. We will delve into its structural characteristics, predicted and analogous physicochemical properties, probable synthetic pathways, and potential applications, particularly within the realm of drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar molecular scaffolds.
Introduction and Molecular Overview
This compound, identified by the CAS Number 61638-00-4, is an aromatic organic compound featuring a phenol ring substituted with both an amino and an ethyl group.[1] The relative positions of these functional groups—the amino group at position 4 and the ethyl group at position 3 with respect to the hydroxyl group—confer specific electronic and steric properties that dictate its reactivity and potential utility. The presence of the electron-donating amino and hydroxyl groups strongly activates the aromatic ring, making it susceptible to electrophilic substitution, while the ethyl group provides a lipophilic character.
The molecular formula of this compound is C₈H₁₁NO, and it has a molecular weight of 137.18 g/mol .[1] At room temperature, it is expected to be a solid.[1] Understanding the interplay of its functional groups is crucial for predicting its behavior in chemical reactions and biological systems.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 61638-00-4[1] |
| Molecular Formula | C₈H₁₁NO[1] |
| Molecular Weight | 137.18 g/mol [1] |
| Canonical SMILES | CCC1=C(C=CC(=C1)O)N |
| InChI | InChI=1S/C8H11NO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2,9H2,1H3[1] |
Physicochemical Properties: Bridging Data Gaps
Table 2: Predicted and Analogous Physical Properties
| Property | Predicted/Analogous Value | Rationale/Source |
| Melting Point (°C) | >150 (Predicted) | Aminophenols generally have higher melting points than their phenol counterparts due to hydrogen bonding. 4-amino-3-methylphenol has a melting point of 178 °C. |
| Boiling Point (°C) | >220 (Predicted) | Expected to be higher than 4-ethylphenol (218-219 °C) due to the additional amino group contributing to intermolecular forces. |
| Solubility | Sparingly soluble in water; Soluble in alcohols, acetone, and DMSO. | The phenolic and amino groups can hydrogen bond with water, but the overall aromatic character and the ethyl group limit aqueous solubility. Aminophenol derivatives are generally soluble in polar organic solvents. |
| Appearance | White to off-white or brownish solid.[1] | Typical appearance for aminophenol compounds, which can oxidize and darken upon exposure to air and light. |
Spectroscopic Characterization: A Predictive Approach
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the substitution pattern.
-
Aromatic Protons (Ar-H): Signals are anticipated in the δ 6.5-7.0 ppm range. The exact splitting pattern will depend on the coupling constants between the three aromatic protons.
-
Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂) is expected around δ 2.5 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) should appear around δ 1.2 ppm.
-
Amino (-NH₂) and Hydroxyl (-OH) Protons: These will appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbons bearing the -OH and -NH₂ groups will be the most downfield.
-
Ethyl Group Carbons: The -CH₂ carbon is predicted around δ 20-30 ppm, and the -CH₃ carbon around δ 10-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 (broad) | Phenolic hydroxyl group, involved in hydrogen bonding. |
| N-H Stretch | 3300-3500 (two bands) | Primary amine group. |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | 2850-2960 | Ethyl group C-H bonds. |
| C=C Stretch (Aromatic) | 1500-1600 | Aromatic ring skeletal vibrations. |
| C-O Stretch | 1200-1300 | Phenolic C-O bond. |
| C-N Stretch | 1250-1350 | Aromatic C-N bond. |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 137. Common fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the aminophenol core.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be adapted from established methods for preparing substituted aminophenols, such as the synthesis of 4-amino-3-methylphenol.[2] This multi-step process would likely begin with 3-ethylphenol as the starting material.
Figure 1: Proposed two-step synthesis of this compound from 3-ethylphenol.
Step-by-Step Methodology (Analogous Protocol):
-
Nitrosation of 3-Ethylphenol:
-
Dissolve 3-ethylphenol in an aqueous alkaline solution (e.g., NaOH).
-
Cool the solution to a low temperature (typically 0-5 °C) in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂).
-
Acidify the reaction mixture by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), while maintaining the low temperature.
-
The resulting 4-nitroso-3-ethylphenol intermediate may precipitate from the solution and can be isolated by filtration.
-
-
Reduction of 4-Nitroso-3-ethylphenol:
-
The isolated 4-nitroso-3-ethylphenol can be reduced to the corresponding amine.
-
A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄). Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.[2]
-
The reaction is typically carried out in a suitable solvent system, such as water or an alcohol/water mixture.
-
Upon completion of the reduction, the product, this compound, can be isolated by adjusting the pH to precipitate the product, followed by filtration and purification, for example, by recrystallization.
-
Key Reactivity Insights
-
Electrophilic Aromatic Substitution: The potent electron-donating nature of the hydroxyl and amino groups strongly activates the aromatic ring towards electrophilic attack. These groups are ortho, para-directing. Given the existing substitution pattern, incoming electrophiles would be directed to the positions ortho to the activating groups.
-
Oxidation: The aminophenol moiety is susceptible to oxidation. Exposure to oxidizing agents or even air can lead to the formation of colored quinone-imine or other polymeric byproducts. This necessitates careful handling and storage under an inert atmosphere to maintain the compound's integrity.
Potential Applications in Drug Development and Research
While specific applications of this compound are not extensively documented, the aminophenol scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminophenol have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for this compound.
-
Analgesic and Antipyretic Agents: The most famous aminophenol derivative is paracetamol (acetaminophen). The core structure is crucial for its therapeutic effects.
-
Antimicrobial and Antifungal Agents: Research has shown that Schiff base derivatives of 4-aminophenol exhibit promising antibacterial and antifungal properties.[3] This suggests that this compound could serve as a starting material for the synthesis of novel antimicrobial agents.
-
Anticancer and DNA Intercalating Agents: Some aminophenol derivatives have been investigated for their ability to interact with DNA, indicating potential applications in cancer research.[3]
-
Polymer and Materials Science: Aminophenols are also utilized as building blocks in the synthesis of advanced polymers, such as benzoxazines, which can form interesting supramolecular structures.[1]
Figure 2: Potential research and application areas for this compound.
Safety, Handling, and Storage
As with any chemical compound, proper safety protocols must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines for structurally similar aminophenols should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. Due to its sensitivity to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prolong its shelf life and maintain purity.
Toxicity: The toxicological properties of this compound have not been fully investigated. However, related aminophenol compounds can be harmful if swallowed, and may cause skin and eye irritation.[2]
Conclusion
This compound represents a chemical entity with considerable potential, primarily as a building block in synthetic and medicinal chemistry. While a comprehensive dataset of its experimental properties is yet to be fully established in the public domain, this guide has provided a robust framework based on its molecular structure and analogies to related compounds. The proposed synthetic route offers a clear and viable path to its preparation, and the outlined potential applications underscore the rationale for further investigation into this compound. It is the author's hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further exploration into the properties and utility of this compound.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1333. [Link]
- CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P
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A Comprehensive Technical Guide to the Synthesis of 4-Amino-3-ethylphenol from 3-Ethylphenol
Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-amino-3-ethylphenol, a valuable chemical intermediate, starting from 3-ethylphenol. The synthesis is presented as a robust two-step process: the regioselective nitration of 3-ethylphenol to form 4-nitro-3-ethylphenol, followed by the catalytic hydrogenation of the nitro intermediate to yield the final product. This document is intended for researchers, chemists, and professionals in drug development and fine chemical manufacturing. It elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Strategic Overview: A Two-Step Pathway
The transformation of 3-ethylphenol into this compound is efficiently achieved through a classic two-step synthetic route common in aromatic chemistry. This strategy involves:
-
Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group (-NO₂) onto the aromatic ring of 3-ethylphenol. The directing effects of the existing hydroxyl and ethyl groups are leveraged to achieve regioselectivity for the desired 4-nitro-3-ethylphenol intermediate.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group (-NH₂) via catalytic hydrogenation. This method is chosen for its high efficiency and clean conversion, yielding the target this compound.
This approach is logical and well-established, providing a reliable pathway with manageable purification steps.
Figure 1: Overall workflow for the synthesis of this compound.
Part I: Electrophilic Nitration of 3-Ethylphenol
Mechanistic Rationale and Regioselectivity
The nitration of 3-ethylphenol is a classic example of electrophilic aromatic substitution. The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich phenol ring. The nitronium ion is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.[1]
The key to a successful synthesis lies in controlling the regioselectivity—the position at which the nitro group attaches. The substitution pattern is governed by the two existing groups on the ring:
-
Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[2]
-
Ethyl (-CH₂CH₃) group: A weakly activating, ortho, para-directing group through an inductive effect.
The positions ortho (C2, C6) and para (C4) to the hydroxyl group are the most electronically activated and thus the most likely sites for electrophilic attack. Given that the ethyl group is at the C3 position, the possible products are 2-nitro, 4-nitro, and 6-nitro-3-ethylphenol. The 4-position is sterically unhindered and electronically activated by the hydroxyl group, making 4-nitro-3-ethylphenol the major expected product. The 6-position is also favorable, but the 2-position is sterically hindered by the adjacent ethyl group, making the 2-nitro isomer a minor product. Precise temperature control is crucial; phenols are highly activated and can be susceptible to over-nitration or oxidation if conditions are too harsh.[3]
Figure 2: Mechanism of electrophilic nitration on the phenol ring.
Experimental Protocol: Synthesis of 4-nitro-3-ethylphenol
This protocol is designed for a laboratory scale and prioritizes safety and selectivity.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Ethylphenol | 122.17 | 10.0 g (81.8 mmol) | Starting material, colorless liquid.[4][5] |
| Glacial Acetic Acid | 60.05 | 100 mL | Solvent |
| Nitric Acid (70%) | 63.01 | 5.8 mL (~82 mmol) | Nitrating agent. Highly corrosive.[6][7] |
| Deionized Water | 18.02 | 500 mL | For work-up |
| Ethyl Acetate | 88.11 | 300 mL | Extraction solvent |
| Saturated NaHCO₃ Solution | 84.01 | 100 mL | For neutralizing acid |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | Drying agent |
| Ice Bath | - | - | For temperature control |
| Separatory Funnel (500 mL) | - | 1 | For extraction |
| Round-bottom Flask (250 mL) | - | 1 | Reaction vessel |
| Magnetic Stirrer & Bar | - | 1 | For mixing |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-ethylphenol in 100 mL of glacial acetic acid.
-
Temperature Control: Place the flask in an ice/water bath and stir the solution until the internal temperature equilibrates to 0-5 °C. Causality: This low temperature is critical to slow the reaction rate, preventing the formation of dinitro products and minimizing oxidative side reactions that can lead to tar formation.
-
Addition of Nitrating Agent: Add 5.8 mL of 70% nitric acid dropwise to the stirred solution over a period of 30-45 minutes. Use a dropping funnel for controlled addition and ensure the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The progress can be monitored using Thin Layer Chromatography (TLC) (e.g., with a 4:1 hexanes:ethyl acetate eluent).
-
Quenching: Slowly pour the reaction mixture into a beaker containing ~400 g of crushed ice with vigorous stirring. This will precipitate the crude product and dilute the acids.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Then, wash with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, a mixture of nitro-isomers, typically as a yellow-orange solid or oil.
-
Purification: The desired 4-nitro-3-ethylphenol can be separated from other isomers via flash column chromatography on silica gel or by careful recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Acid Handling: Nitric acid and glacial acetic acid are highly corrosive and should be handled in a chemical fume hood.[8][9][10] Spills should be neutralized with sodium bicarbonate.
-
Exothermic Reaction: The nitration reaction is exothermic. Maintaining strict temperature control is essential to prevent a runaway reaction.
Part II: Reduction to this compound
Rationale for Method Selection
The reduction of an aromatic nitro group to an amine is a fundamental transformation. While several methods exist (e.g., metal-acid reductions like Sn/HCl), catalytic hydrogenation is selected here for its superior performance characteristics:
-
High Yield and Purity: The reaction is typically very clean, with minimal side products.
-
Mild Conditions: It proceeds at or near room temperature and moderate pressure.
-
Simple Work-up: The catalyst is simply filtered off, and the product is isolated by removing the solvent. This avoids the cumbersome aqueous work-ups associated with metal-acid reductions.[11]
The most common catalyst for this transformation is palladium on activated carbon (Pd/C), which efficiently facilitates the addition of hydrogen across the N-O bonds of the nitro group.
Figure 3: Simplified workflow of catalytic hydrogenation on a Pd/C surface.
Experimental Protocol: Synthesis of this compound
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Nitro-3-ethylphenol | 167.16 | 5.0 g (29.9 mmol) | Purified intermediate from Part I |
| Palladium on Carbon (10% Pd/C) | - | 250 mg (5 wt%) | Catalyst. Can be pyrophoric. |
| Methanol or Ethanol | 32.04 / 46.07 | 150 mL | Solvent |
| Hydrogen (H₂) Gas | 2.02 | - | Reducing agent. Highly flammable. |
| Celite® or Filter Aid | - | - | For filtration of the catalyst |
| Hydrogenation Vessel | - | 1 | e.g., Parr shaker or a heavy-walled flask for a balloon |
| Inert Gas (Nitrogen or Argon) | - | - | For purging the system |
Procedure:
-
Reaction Setup: To a suitable hydrogenation vessel, add 5.0 g of 4-nitro-3-ethylphenol and 150 mL of methanol. Stir to dissolve.
-
Catalyst Addition: Carefully add 250 mg of 10% Pd/C to the solution. Causality: The catalyst is added before introducing hydrogen to prevent ignition of the flammable solvent/hydrogen mixture by the potentially pyrophoric dry catalyst.
-
System Purge: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen) three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize to the desired level (e.g., 40-50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic initially. Monitor the reaction by observing the uptake of hydrogen or by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Safety Note: Do not allow the filtered catalyst to dry in the air, as it can ignite. Keep it wet with water until it is properly disposed of.
-
Isolation: Concentrate the filtrate using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture. Aminophenols are prone to air oxidation (turning dark), so purification and subsequent storage should be done promptly, potentially under an inert atmosphere. The use of a small amount of an antioxidant like sodium bisulfite during work-up can sometimes be beneficial.[12]
Safety & Handling
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources.
-
Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use and when dry. Always handle it with care and never allow the used, dry catalyst to come into contact with air or flammable solvents.
-
Product Toxicity: Aminophenols can be toxic and skin sensitizers. Handle the final product with appropriate PPE.[13]
Product Characterization
The identity and purity of the starting material, intermediate, and final product should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Summary of Compound Properties:
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Ethylphenol | C₈H₁₀O | 122.17 | Colorless liquid[4][5] | -4[5] |
| 4-Nitro-3-ethylphenol | C₈H₉NO₃ | 167.16 | Yellow/Orange Solid | (Varies) |
| This compound | C₈H₁₁NO | 137.18 | Off-white to tan solid | (Varies) |
References
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Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry . Khan Academy. [Link]
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Safety Data Sheet: 4-Ethylphenol . Chemos GmbH&Co.KG. [Link]
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3-Ethylphenol - Wikipedia . Wikipedia. [Link]
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3-Ethylphenol | C8H10O | CID 12101 - PubChem . National Center for Biotechnology Information. [Link]
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4-Amino-3-ethyl-5-methylphenol | C9H13NO | CID 23369255 - PubChem . National Center for Biotechnology Information. [Link]
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Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite . Royal Society of Chemistry. [Link]
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Safety Data Sheet: Nitric acid . Carl ROTH. [Link]
- CN103508908A - Preparation method for 4-amino-3-methylphenol.
- US3717680A - PURIFICATION OF p-AMINOPHENOL.
-
Simple Environmentally-Friendly Reduction of 4-Nitrophenol . ResearchGate. [Link]
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Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity . ACS Publications. [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Chem LibreTexts. [Link]
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Synthesis of m-ethylphenol . PrepChem.com. [Link]
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Process for the purification of p-aminophenol - Patent US-4440954-A . PubChem. [Link]
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Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... . Journal of the Chemical Society, Perkin Transactions 2. [Link]
- CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol.
-
Safety Data Sheet: Nitric acid 65% . Chemos GmbH&Co.KG. [Link]
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WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS... . WIPO Patentscope. [Link]
- US4440954A - Process for the purification of p-aminophenol.
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol . ACS Publications. [Link]
-
SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w . SEASTAR CHEMICALS. [Link]
-
Electrophilic Substitution Reactions of Phenols . BYJU'S. [Link]
-
OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE... . Rasayan Journal of Chemistry. [Link]
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Reactivity of the amino group in 4-Amino-3-ethylphenol
An In-Depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3-ethylphenol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in this compound, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. We will explore the intricate interplay of electronic and steric effects governed by the hydroxyl, ethyl, and amino substituents on the aromatic scaffold. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, detailed experimental protocols for key transformations such as N-acylation and diazotization, and methods for analytical characterization. The causality behind experimental choices is elucidated to provide a self-validating framework for laboratory application.
Introduction and Molecular Overview
This compound is a substituted aminophenol of significant interest in organic synthesis. Its trifunctional nature—possessing a nucleophilic amino group, an acidic phenolic hydroxyl group, and an aromatic ring—makes it a versatile building block. The reactivity of this molecule is not merely a sum of its parts; it is a complex outcome of the electronic synergy and steric hindrance imposed by its substituents. Understanding the specific reactivity of the amino group is paramount for selectively targeting this functionality in multi-step synthetic pathways, particularly in the development of novel therapeutics and specialized polymers.[1]
The amino group (-NH2) and the hydroxyl group (-OH) are both powerful activating, ortho, para-directing groups, donating electron density to the benzene ring via resonance (+R effect).[2][3] The ethyl group (-C2H5) is a weak activating group through its inductive effect (+I). The relative positioning of these groups dictates the molecule's overall reactivity profile.
Physicochemical Properties
A foundational understanding begins with the molecule's basic physical and chemical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | ChemSpider |
| CAS Number | 2835-99-6 (related to 4-amino-3-methylphenol) | [4] |
| Molecular Formula | C₈H₁₁NO | N/A |
| Molar Mass | 137.18 g/mol | N/A |
| Appearance | Typically a solid, may discolor on exposure to air/light | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO | [5] |
Electronic and Steric Landscape
The reactivity of the amino group is fundamentally controlled by the electronic environment of the aromatic ring and the steric hindrance around the nitrogen atom.
-
Electronic Effects: Both the -NH2 and -OH groups strongly activate the ring towards electrophilic attack. Their combined electron-donating effects make the aromatic ring highly nucleophilic. The amino group itself is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.
-
Steric Effects: The ethyl group, positioned ortho to the amino group, introduces significant steric hindrance. This bulkiness can modulate the accessibility of the amino group to incoming electrophiles or reagents, a factor that can be exploited for regioselective synthesis.[6]
Figure 1: Analysis of functional groups and their electronic/steric contributions in this compound.
Key Reactions Targeting the Amino Group
The lone pair on the amino group makes it the primary site for reactions with a wide range of electrophiles. In most cases, the nitrogen atom is a stronger nucleophile than the phenolic oxygen, allowing for selective N-functionalization under controlled conditions.[7][8]
N-Acylation
N-acylation is a fundamental transformation used to form amides, often employed to protect the amino group or to synthesize biologically active molecules like Paracetamol (Acetaminophen).[8][9] The reaction with an acylating agent, such as acetic anhydride or acetyl chloride, proceeds preferentially at the more nucleophilic amino group.[8]
Causality of Experimental Design:
-
Reagent Choice: Acetic anhydride is often preferred over acetyl chloride in laboratory settings as it is less corrosive and the reaction byproduct, acetic acid, is less hazardous than HCl.
-
Solvent and Base: The reaction is often run in an aqueous medium or a polar solvent. A weak base like sodium acetate can be used to neutralize the acid byproduct, driving the reaction to completion. In aprotic solvents, a non-nucleophilic base like pyridine or triethylamine is used.
-
Temperature Control: The reaction is typically exothermic. Maintaining a moderate temperature prevents potential side reactions, such as O-acylation of the phenolic hydroxyl group.
Figure 2: A typical experimental workflow for the N-acylation of this compound.
Diazotization and Azo Coupling
Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form diazonium salts.[10] These salts are highly valuable synthetic intermediates. The ethyl group's steric hindrance may slightly decrease the rate of diazotization compared to unhindered anilines.
Causality of Experimental Design:
-
Low Temperature: Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining the reaction at 0–5 °C is critical for safety and yield.
-
Acidic Medium: A strong acid (like HCl or H₂SO₄) is required to generate nitrous acid (HNO₂) from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.[11]
-
Subsequent Coupling: The resulting diazonium salt is a weak electrophile that can attack activated aromatic rings (like phenols or other anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. The pH of the coupling reaction is crucial: coupling to phenols is typically performed under mildly alkaline conditions, while coupling to amines is done in a slightly acidic medium.
Figure 3: Logical relationship in the diazotization of this compound and subsequent azo coupling.
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Adherence to specified conditions, particularly temperature, is crucial for success and safety.
Protocol 1: Synthesis of N-(4-hydroxy-2-ethylphenyl)acetamide
Objective: To selectively acetylate the amino group of this compound.
Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6.86 g (0.05 mol) of this compound in 100 mL of 1 M hydrochloric acid. Stir until a clear solution is obtained.
-
Buffering: Add a solution of 8.2 g (0.1 mol) of sodium acetate dissolved in 50 mL of water. This creates a buffered medium.
-
Acylation: Cool the flask in an ice-water bath. While stirring vigorously, add 5.6 mL (0.06 mol) of acetic anhydride dropwise over 15 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 45 minutes. A precipitate should form.
-
Isolation: Cool the reaction mixture in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with three 20 mL portions of ice-cold water to remove residual salts and acetic acid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture (approx. 30:70 v/v) to yield pure white or off-white crystals.
-
Drying & Analysis: Dry the purified product in a vacuum oven at 60 °C. Determine the yield, melting point, and characterize by IR and NMR spectroscopy.
Protocol 2: Diazotization and Coupling with β-Naphthol
Objective: To prepare a diazonium salt from this compound and couple it to form an azo dye.
Methodology:
-
Amine Solution: In a 250 mL beaker, suspend 2.74 g (0.02 mol) of this compound in 40 mL of water. Add 5 mL of concentrated hydrochloric acid. Stir and cool the mixture to 0 °C in an ice-salt bath. Some hydrochloride salt may precipitate.
-
Nitrite Solution: Separately, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 10 minutes. CRITICAL: Maintain the temperature between 0 and 5 °C throughout the addition. The solids should dissolve, forming a clear solution of the diazonium salt. Test for a slight excess of nitrous acid using starch-iodide paper (should turn blue).
-
Coupling Solution: In a separate 400 mL beaker, dissolve 2.88 g (0.02 mol) of β-naphthol in 50 mL of 2 M sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: While stirring the β-naphthol solution vigorously, slowly add the cold diazonium salt solution. A brightly colored (typically red or orange) precipitate will form immediately.
-
Completion & Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Collect the azo dye product by vacuum filtration, wash thoroughly with cold water, and air dry.
Analytical Characterization
Validation of these reactions requires robust analytical techniques.
| Technique | Expected Observations for N-(4-hydroxy-2-ethylphenyl)acetamide |
| ¹H NMR | - Singlet for amide proton (-NH) ~8.5-9.5 ppm.- Singlet for acetyl methyl (-CH₃) ~2.1 ppm.- Aromatic protons with characteristic splitting patterns.- Quartet and triplet for ethyl group (-CH₂CH₃).- Singlet for phenolic proton (-OH), may be broad. |
| ¹³C NMR | - Carbonyl carbon (~168-172 ppm).- Acetyl methyl carbon (~24 ppm).- Signals for aromatic carbons.- Signals for ethyl group carbons. |
| FT-IR | - N-H stretch (amide) ~3300 cm⁻¹.- C=O stretch (amide) ~1660 cm⁻¹.- Broad O-H stretch (phenol) ~3200-3500 cm⁻¹.- C-N stretch ~1250 cm⁻¹. |
| TLC | The product should have a different Rf value compared to the starting material.[5] |
Safety and Handling
This compound and its related compounds require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[4][12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. The compound is harmful if swallowed and may cause skin and eye irritation.[4]
-
Storage: Store in a cool, dry, well-ventilated place away from light and oxidizing agents. Keep the container tightly closed.[4][14]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The amino group of this compound is a highly reactive and synthetically versatile functional group. Its nucleophilicity, which generally surpasses that of the phenolic hydroxyl group, allows for selective transformations like N-acylation. The ortho-ethyl group introduces steric constraints that can influence reaction rates and regioselectivity. Furthermore, the primary aromatic nature of the amino group enables its conversion into a diazonium salt, a gateway intermediate for a vast array of subsequent functionalizations. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, chemists can effectively harness the reactivity of this amino group for applications in drug discovery and materials science.
References
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health (NIH). [Link]
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When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. (2018). Quora. [Link]
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4-Ethylphenol. Wikipedia. [Link]
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Selectivity of diazo-coupling with p-amino phenol. (2019). Chemistry Stack Exchange. [Link]
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Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method. (2025). ResearchGate. [Link]
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Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. [Link]
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HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ResearchGate. [Link]
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Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
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Safety Data Sheet: 4-Ethylphenol. Chemos GmbH & Co.KG. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2015). Dalton Transactions. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health (NIH). [Link]
-
Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?. Homework.Study.com. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Aminophenols | Request PDF. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Phenolic Hydroxyl Group Reactivity of 4-Amino-3-ethylphenol
An In-depth Technical Guide:
Abstract
4-Amino-3-ethylphenol is a substituted aromatic compound of significant interest in synthetic chemistry, particularly for the development of pharmaceuticals, dyes, and advanced materials. Its chemical behavior is dominated by the interplay of three distinct functional groups on the benzene ring: a strongly activating hydroxyl group, a strongly activating amino group, and a weakly activating ethyl group. This guide provides an in-depth analysis of the reactivity of the phenolic hydroxyl group, offering a framework for understanding and manipulating its synthetic transformations. We will explore the electronic and steric factors governing its behavior, detail key reactions such as O-alkylation and O-acylation, and examine the profound influence of the hydroxyl group on the reactivity of the aromatic ring itself. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.
Molecular Architecture and Electronic Landscape of this compound
1.1. Core Physicochemical Properties
This compound is an organic solid at room temperature.[1] Its structure presents a unique combination of functional groups that dictate its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61638-00-4 | [1] |
1.2. Synthetic Access
While various synthetic routes are conceivable, a common and logical approach to this compound involves a multi-step synthesis starting from 3-ethylphenol. This process typically includes an electrophilic nitration step to introduce a nitro group, followed by a reduction to yield the final amino-substituted phenol. The nitration of 3-ethylphenol yields 3-ethyl-4-nitrophenol, which can then be reduced to the target molecule.[1]
1.3. Electronic and Steric Landscape: The Interplay of Substituents
The reactivity of this compound is not merely the sum of its parts; it is a complex interplay of resonance and inductive effects from each substituent. The phenolic hydroxyl (-OH) and the amino (-NH₂) groups are powerful activating groups that donate electron density to the aromatic ring via resonance, significantly increasing its nucleophilicity.[1][2] The ethyl (-CH₂CH₃) group is a weak activating group through hyperconjugation and induction.
Acidity and Phenoxide Formation
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide anion. The pKa of the parent compound, phenol, is approximately 10. For substituted phenols like 4-ethylphenol, the pKa is around 10.0-10.3.[3] The presence of the electron-donating amino and ethyl groups in this compound is expected to slightly increase the pKa (decrease the acidity) compared to unsubstituted phenol, as these groups destabilize the negative charge of the conjugate base.
However, this deprotonation is the critical first step for a major class of reactions involving the hydroxyl group.
Equation: Deprotonation to form the phenoxide
Sources
4-Amino-3-ethylphenol CAS number 28546-64-7 properties
An In-depth Technical Guide to 4-Amino-3-ethylphenol (CAS No. 28546-64-7) for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
In the landscape of pharmaceutical research and development, the exploration of novel chemical entities as building blocks for therapeutic agents is of paramount importance. Substituted phenols, in particular, represent a privileged scaffold in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active compounds. This technical guide is dedicated to an in-depth exploration of this compound, a molecule with significant potential yet limitedly documented properties.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, grounded in scientific principles and practical insights. We will delve into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and potential applications, all while maintaining a strong commitment to scientific integrity and providing actionable knowledge.
A quick note on the Chemical Abstracts Service (CAS) number: while this guide is focused on the entity associated with CAS number 28546-64-7, it is worth noting that the structurally identical compound is also referenced under CAS number 61638-00-4 in some chemical databases. This guide considers these to be referring to the same molecule.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental physical and chemical properties of a compound is the cornerstone of its application in research. For this compound, a solid at room temperature, we can compile its known properties and draw comparisons with the closely related and more extensively studied 4-ethylphenol to provide a broader context.[1]
| Property | This compound | 4-Ethylphenol (for comparison) |
| Molecular Formula | C8H11NO | C8H10O[2][3] |
| Molecular Weight | 137.18 g/mol [1] | 122.17 g/mol [2][3] |
| Appearance | Solid | White crystalline solid[3][4] |
| Melting Point | Data not readily available | 40-42 °C[4] |
| Boiling Point | Data not readily available | 218-219 °C[2][4] |
| Solubility | Data not readily available | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and carbon disulfide[4] |
| Density | Data not readily available | 1.011 g/cm³[2][4] |
Visualizing the Core Structure
To fully appreciate the chemistry of this compound, a clear visualization of its structure is essential.
Caption: Chemical structure of this compound.
Spectroscopic and Analytical Characterization
The unequivocal identification and purity assessment of a chemical compound are critical in any research endeavor. Here, we outline the expected spectroscopic signatures and a reliable analytical method for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1]
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the protons of the amino and hydroxyl groups. The aromatic protons will likely appear in the range of δ 6.0-7.5 ppm.[1] The ethyl group should present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.[1] The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration and may appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. One would expect to see eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group.
For comparison, spectral data for the related compound 4-Amino-3-methylphenol is available in public databases and can serve as a useful reference.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, C-N stretching, and C-O stretching, in addition to the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust analytical technique for assessing the purity of this compound and for its quantification in various matrices.[1]
A Self-Validating HPLC Protocol
The following protocol is designed to be self-validating by including a system suitability test to ensure the reliability of the results.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
-
System Suitability:
-
Inject a standard solution of this compound five times.
-
The relative standard deviation (RSD) of the peak area should be less than 2%.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Workflow for HPLC Purity Assessment
Caption: HPLC workflow for purity assessment.
Chemical Reactivity and Synthesis
The synthetic utility of this compound lies in the reactivity of its functional groups and the aromatic ring.
Key Reactions
-
Oxidation: The phenol and amino groups are susceptible to oxidation, which can lead to the formation of quinone-type structures.[1] Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.[1] Enzymatic oxidation is also a possibility.[1]
-
Electrophilic Aromatic Substitution: The hydroxyl and amino groups are strong activating groups, directing electrophiles to the ortho and para positions.[1] This allows for further functionalization of the aromatic ring.
Oxidation of this compound
Caption: Oxidation of this compound.
Proposed Synthesis Route
A plausible synthesis of this compound could start from p-aminophenol, following a multi-step process involving protection, Friedel-Crafts acylation, reduction, and deprotection. A similar multi-step synthesis is used for 4-amino-3-nitrophenol.[6]
Proposed Synthesis Workflow
-
Protection of the Amino Group: The amino group of p-aminophenol is protected, for example, by acetylation with acetic anhydride.
-
Friedel-Crafts Acylation: The protected p-aminophenol undergoes Friedel-Crafts acylation with an appropriate acylating agent (e.g., propionyl chloride) in the presence of a Lewis acid catalyst to introduce the ethyl ketone group.
-
Reduction of the Ketone: The keto group is reduced to a methylene group, for instance, through a Clemmensen or Wolff-Kishner reduction, to form the ethyl group.
-
Deprotection: The protecting group on the nitrogen is removed to yield the final product, this compound.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthesis workflow.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure suggests several promising avenues for research.
-
Scaffold for Bioactive Molecules: As a substituted aminophenol, it can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic properties. The amino and hydroxyl groups provide handles for further chemical modifications.
-
Antifungal and Antimicrobial Agents: The structurally related 4-ethylphenol has demonstrated potent antifungal and anti-oomycete properties by disrupting cell membranes.[1] This suggests that this compound and its derivatives could be investigated for similar activities.
-
Precursor for Dyes and Polymers: Aminophenols are known intermediates in the synthesis of dyes and polymers.[6] The specific substitution pattern of this compound might lead to materials with unique properties.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling this compound.
-
General Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
For more detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a chemical entity with untapped potential for researchers in the fields of medicinal chemistry, materials science, and beyond. This guide has provided a comprehensive overview of its known and predicted properties, analytical methodologies, and potential applications. By offering a solid foundation of knowledge, it is our hope to inspire further investigation into this promising molecule and to facilitate its use in the development of novel and impactful scientific discoveries.
References
- Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
ChemSynthesis. 4-ethylphenol. [Link]
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Wikipedia. 4-Ethylphenol. [Link]
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European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]
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SpectraBase. 4-Amino-3-methylphenol. [Link]
-
PubChem. 4-Amino-3-ethyl-5-methylphenol. [Link]
-
PubChem. 3-Amino-4-ethylphenol. [Link]
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- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Health and Safety of 4-Amino-3-ethylphenol
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). The toxicological properties of 4-Amino-3-ethylphenol have not been fully investigated. The information herein is extrapolated from data on structurally similar compounds. Always perform a thorough risk assessment before handling this chemical and consult with your institution's Environmental Health and Safety (EHS) department.
Introduction: A Proactive Stance on the Safety of Novel Phenolic Amines
This compound, a substituted aminophenol, presents a unique profile of chemical reactivity that makes it a compound of interest in various research and development applications. However, as with any novel or sparsely documented chemical, a comprehensive understanding of its health and safety profile is paramount. This guide provides a detailed overview of the presumed hazards, handling protocols, and emergency procedures for this compound. The recommendations are grounded in an analysis of safety data for analogous compounds, including 4-amino-3-methylphenol, 2-amino-4-ethylphenol, and other substituted phenols and anilines. The underlying principle of this guide is the adoption of a cautious and proactive safety culture when dealing with chemicals of unknown toxicological profiles.
Presumed Hazard Profile and GHS Classification
Due to the absence of specific toxicological data for this compound, its hazard profile is inferred from structurally related aminophenols and ethylphenols. The presence of both an amino and a hydroxyl group on the benzene ring suggests potential for skin and eye irritation, possible sensitization, and systemic toxicity upon ingestion, inhalation, or dermal absorption.
Table 1: Extrapolated GHS Classification for this compound
| Hazard Class | Hazard Category | Extrapolated Hazard Statement(s) | Basis for Extrapolation (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | 2-amino-4-ethylphenol hydrochloride, 4-Amino-3-chlorophenol[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | 2-amino-4-ethylphenol hydrochloride, 4-Amino-3-chlorophenol[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 4-Amino-3-methylphenol, 4-Ethylphenol[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. | 4-Amino-3-methylphenol, 4-Ethylphenol[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | 2-amino-4-ethylphenol hydrochloride, 4-Amino-3-chlorophenol[1][2] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation. | 4-Amino-3-methylphenol, 4-Amino-3-chlorophenol[2][3] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life. | 4-Amino-3-methylphenol[3] |
Pictograms:
Signal Word: Warning
[1]### 3. Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
All work with this compound, particularly handling of the solid material and preparation of solutions, should be conducted in a certified chemical fume hood to control airborne particulates and vapors. T[5]he fume hood provides primary containment and protects the user from inhalation exposure and potential splashes to the face. A[5]n eyewash station and safety shower must be readily accessible in the immediate work area.
[6]#### 3.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard. | ANSI Z87.1 / EN166 | Protects against dust particles and liquid splashes. |
| Skin | A flame-resistant lab coat, long pants, and closed-toe shoes. For significant splash potential, a chemically resistant apron (neoprene or butyl rubber) is advised. | N/A | Prevents incidental skin contact. |
| Hands | Compatible chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | ASTM F739 / EN374 | Prevents dermal absorption, a likely route of exposure for phenolic and aniline compounds. A[1][5]lways inspect gloves for integrity before use and practice proper glove removal technique to avoid contaminating skin. |
| Respiratory | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a significant spill or if engineering controls are not available, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | NIOSH / EN149 | Protects against inhalation of harmful dusts or vapors. |
Diagram 1: PPE and Engineering Controls Workflow
Caption: Workflow for safe handling of this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Work Area: Designate a specific area within a fume hood for handling this compound.
-
Dispensing: When weighing the solid, use a spatula and weigh it onto a tared weigh boat within the fume hood to minimize dust generation. Avoid creating dust clouds. *[3] Solution Preparation: Add the solid slowly to the solvent with stirring. Be aware of any potential exothermic reactions.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. W[1]ash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area. *[1][3] Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides. *[6][7][8] Sensitivities: The compound may be light and air-sensitive. C[3]onsider storing under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.
Emergency Procedures: A Plan for Every Contingency
Rapid and correct response to an exposure or spill is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A polyethylene glycol (PEG) solution can be used to decontaminate skin exposed to phenolic compounds. S[5]eek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spill (Solid):
-
Evacuate non-essential personnel from the area.
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material like vermiculite or sand to avoid generating dust.
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. [3] 5. Decontaminate the spill area with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.
-
[9]* Large Spill:
- Evacuate the laboratory immediately and alert others in the area.
- Contact your institution's EHS department or emergency response team.
- Do not attempt to clean up a large spill without proper training and equipment.
Diagram 2: Spill Response Logic
Caption: Decision-making workflow for spill response.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste. C[3]ollect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain, as it is presumed to be very toxic to aquatic life.
The responsible use of this compound in a research and development setting demands a rigorous and informed approach to safety. By understanding the extrapolated hazards based on analogous compounds and implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—scientists can mitigate risks effectively. This commitment to safety not only protects individual researchers but also upholds the principles of scientific integrity and environmental stewardship.
References
-
Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET - Phenol, 3-(diethylamino)-. [Link]
-
Chemos GmbH & Co.KG. (2019-12-03). Safety Data Sheet: 4-Ethylphenol. [Link]
-
Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]
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- 9. 3-AMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to 4-Amino-3-ethylphenol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Amino-3-ethylphenol, a substituted phenol derivative of interest to researchers in organic synthesis, materials science, and drug discovery. Due to the limited specific literature on this compound, this guide synthesizes available data and draws logical inferences from closely related and well-documented analogs, such as 4-amino-3-methylphenol and other aminophenol derivatives. This approach provides a robust framework for understanding and utilizing this compound in a research and development context.
Introduction and Historical Context
This compound, with the chemical formula C₈H₁₁NO, is an aromatic organic compound containing both a hydroxyl and an amino functional group, making it a bifunctional molecule with potential applications as a versatile intermediate.[1] While the specific historical details of the discovery of this compound are not extensively documented in readily available literature, its structural class, the aminophenols, have been known and utilized for over a century as key intermediates in the synthesis of dyes, pharmaceuticals, and photographic developers.
The development of synthetic routes to substituted phenols and anilines in the late 19th and early 20th centuries laid the groundwork for the potential synthesis of a wide array of derivatives, including this compound. It is plausible that this compound was first synthesized as part of broader investigations into the properties and reactions of aminophenols, though it has not achieved the same level of commercial or academic prominence as some of its close relatives, such as its methyl analog, 4-amino-3-methylphenol, which is used in the production of high-performance resins and as a precursor for carbon fiber.[1]
Molecular Structure and Key Features:
The structure of this compound, characterized by an ethyl group ortho to the amino group and para to the hydroxyl group, gives rise to specific steric and electronic properties that influence its reactivity and potential applications.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 61638-00-4 | |
| Appearance | Solid at room temperature | [1] |
| Solubility | Expected to be soluble in organic solvents and aqueous acid. | Inferred from aminophenol chemistry. |
Synthesis and Manufacturing
While specific industrial-scale synthesis routes for this compound are not publicly detailed, a logical and established laboratory-scale synthesis can be extrapolated from the known synthesis of its methyl analog, 4-amino-3-methylphenol.[2] The most probable synthetic pathway involves a two-step process starting from 3-ethylphenol.
Logical Synthesis Pathway:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed):
Part 1: Nitrosation of 3-Ethylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-ethylphenol in a suitable acidic medium (e.g., dilute sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled 3-ethylphenol solution while maintaining the temperature below 5 °C. The reaction is typically exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The formation of the nitroso compound will be indicated by the appearance of a new, more polar spot.
-
Work-up: Once the reaction is complete, the precipitated 4-nitroso-3-ethylphenol can be isolated by filtration, washed with cold water to remove residual acid and salts, and dried under vacuum.
Part 2: Reduction of 4-Nitroso-3-ethylphenol
-
Reaction Setup: In a suitable reaction vessel, suspend the dried 4-nitroso-3-ethylphenol in water or an alcohol-water mixture.
-
Addition of Reducing Agent: A variety of reducing agents can be employed. For a laboratory setting, sodium dithionite (sodium hydrosulfite) is a common choice. Add the reducing agent portion-wise to the suspension while monitoring the temperature. An alternative and cleaner method involves catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: The disappearance of the colored nitroso compound and the formation of the aminophenol can be monitored by TLC.
-
Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to isolate the this compound. This may involve filtration to remove any solids, extraction with an organic solvent, and subsequent purification by recrystallization or column chromatography to yield the final product. A patent for the production of the related 4-amino-3-methyl-phenol describes a workup involving the addition of sodium sulfite and sodium hydroxide, followed by separation from iron residues (if iron was used in the reduction) and further processing.[3]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted in CDCl₃):
-
Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as a singlet and two doublets, reflecting the substitution pattern.
-
Ethyl Group (5H): A quartet for the methylene protons (-CH₂-) around δ 2.5-2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.1-1.3 ppm.
-
Hydroxyl Proton (1H): A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
-
Amino Protons (2H): A broad singlet, also with a variable chemical shift.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to the hydroxyl and amino groups being the most downfield and upfield, respectively.
-
Ethyl Group (2C): Two signals in the aliphatic region, one for the methylene carbon and one for the methyl carbon.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretches: Two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretches (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation patterns characteristic of phenols and anilines, such as loss of CO and HCN.
Chemical Reactivity and Potential Applications
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a valuable building block in organic synthesis.
Key Reactions:
-
Oxidation: The phenolic and amino groups are susceptible to oxidation, which can lead to the formation of quinone-type structures and phenoxazinone analogs.[1] The phenolic hydroxyl group can be oxidized to a phenoxyl radical, which can then lead to the formation of quinone imines.[1]
-
Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, diazotization, and Schiff base formation.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.
Potential Applications:
-
Polymer and Resin Synthesis: As a bifunctional monomer, this compound is a candidate for the synthesis of various polymers and resins.[1] For instance, aminophenol derivatives are used as building blocks in the synthesis of benzoxazine dimers, which can form supramolecular structures.[1]
-
Intermediate in Organic Synthesis: It can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The study of Schiff base derivatives of aminophenols has shown a wide range of biological activities, including antimicrobial and antidiabetic properties, suggesting the potential for this compound derivatives in medicinal chemistry.[4][5]
-
Research Chemical: It is primarily used in a research context to explore new chemical transformations and materials.[1] The structurally related 4-Ethylphenol has been investigated for its antifungal properties, indicating a potential area of investigation for this compound.[1]
Safety and Handling
Specific toxicology data for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical and for the general class of aminophenols, which can be toxic and irritating.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition. Phenolic compounds should be stored protected from light and moisture.[6]
Toxicity Profile (Inferred from Analogs):
The safety data for the related compound 4-amino-3-methylphenol indicates that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. It is also considered very toxic to aquatic life.[7] Given the structural similarity, it is prudent to assume a similar hazard profile for this compound until specific data becomes available.
Conclusion
This compound is a substituted aminophenol with potential as a versatile building block in chemical synthesis and materials science. While detailed information on its discovery and specific applications is limited, its structural features suggest a reactivity profile that makes it of interest for further research and development. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key safety considerations, drawing on established chemical principles and data from closely related compounds. As with any lesser-studied chemical, all experimental work with this compound should be conducted with a thorough risk assessment and appropriate safety measures.
References
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ResearchGate. 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]
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SpectraBase. 3-Ethylphenol. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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PubChem. 4-Amino-3-ethyl-5-methylphenol. [Link]
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National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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3-Ethylphenol: Comprehensive Overview and Applications. [Link]
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ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. [Link]
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PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: 4-Ethylphenol. [Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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ResearchGate. A novel route for the synthesis of processable conducting poly(m-aminophenol) | Request PDF. [Link]
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YouTube. Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. [Link]
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Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]
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Wikipedia. 4-Ethylphenol. [Link]
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A Theoretical and Computational Guide to 4-Amino-3-ethylphenol for Drug Discovery
Abstract
4-Amino-3-ethylphenol is an aromatic compound featuring a phenol ring substituted with both an amino and an ethyl group. While its direct applications are still under broad investigation, its structural motifs are present in a variety of functional molecules, from dye precursors to pharmacologically active agents. As a Senior Application Scientist, this guide provides researchers, chemists, and drug development professionals with a comprehensive theoretical framework for understanding and predicting the physicochemical properties and potential bioactivity of this compound. We will delve into the quantum chemical underpinnings of its structure, reactivity, and spectroscopic signatures, offering field-proven computational protocols to facilitate its exploration as a scaffold in modern drug design.
Introduction: The Scientific Rationale
This compound (CAS: 61638-00-4, Molecular Formula: C₈H₁₁NO) is a substituted aminophenol whose true potential lies in its utility as a versatile chemical building block.[1] The molecule uniquely combines an electron-donating amino group and a mildly electron-donating ethyl group on a phenol ring, creating a distinct electronic environment that dictates its reactivity and interaction potential. The phenolic hydroxyl and aromatic amino groups are particularly susceptible to oxidation, potentially forming quinone-type structures, which is a critical consideration for stability and metabolic studies.[1]
Notably, structurally related compounds have found significant roles in pharmacology. For instance, 4-amino-3-chlorophenol is a key intermediate in the synthesis of potent tyrosine kinase inhibitors like tivozanib and lenvatinib, which are instrumental in cancer therapy. This precedent underscores the value of the aminophenol scaffold in designing molecules that interact with specific biological targets. Therefore, a robust theoretical understanding of this compound is not merely an academic exercise; it is a crucial first step in rationally designing novel derivatives for targeted therapeutic applications.
This guide will provide the theoretical and computational methodologies necessary to explore this potential, focusing on Density Functional Theory (DFT) and its applications.
Theoretical Analysis of Molecular Structure and Properties
Computational chemistry allows us to model molecular properties with high accuracy, offering predictive insights before a compound is ever synthesized.[2] For a molecule like this compound, DFT is the workhorse method, providing a cost-effective balance of accuracy and computational demand.[3]
Foundational Computational Approach: Density Functional Theory (DFT)
Our primary tool for this theoretical exploration is DFT. The choice of functional and basis set is critical for obtaining reliable results.
-
Functional: The B3LYP hybrid functional is a widely accepted standard for organic molecules, as it effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.[3][4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that provides sufficient flexibility for the valence electrons and includes diffuse functions (++) for accurately describing anions and lone pairs (crucial for the N and O atoms) and polarization functions (d,p) to account for non-spherical electron distribution.[5]
The combination of B3LYP/6-311++G(d,p) provides a robust and scientifically validated method for calculating the properties outlined below.[6]
Optimized Geometry
Table 1: Predicted Key Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value (Å or °) | Rationale for Significance |
| C-O Bond Length | ~1.37 Å | Indicates the strength and character of the phenolic bond. |
| O-H Bond Length | ~0.97 Å | Relevant for hydrogen bonding potential and acidity (pKa). |
| C-N Bond Length | ~1.40 Å | Reflects the degree of conjugation of the amino group with the ring. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Deviations indicate electronic effects of the substituents. |
| Dihedral Angle (C-C-C-N) | Varies | Describes the planarity and orientation of the amino group. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[6]
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the phenol ring, with significant contributions from the electron-rich amino and hydroxyl groups. A higher HOMO energy suggests greater susceptibility to electrophilic attack and oxidation.[7]
-
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the aromatic system.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A smaller gap signifies higher chemical reactivity.[8]
Electron-donating groups, such as the amino and ethyl substituents, are known to raise the HOMO energy level, making the molecule more reactive compared to unsubstituted phenol.[7]
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Value (eV) | Interpretation |
| EHOMO | -5.0 to -5.5 | Relatively high, indicating a strong tendency to donate electrons (act as a nucleophile or antioxidant). |
| ELUMO | -0.5 to -1.0 | Indicates the energy required to accept an electron. |
| ΔE (Gap) | 4.0 to 4.5 | A moderate gap suggesting a balance of stability and reactivity.[8] |
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[9] It acts as a guide for intermolecular interactions, showing where a molecule is likely to engage in electrophilic or nucleophilic interactions.[10]
-
Negative Potential (Red/Yellow): These regions are electron-rich and are prime sites for electrophilic attack. For this compound, the most negative potential will be concentrated around the oxygen and nitrogen atoms due to their lone pairs of electrons.[9]
-
Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group will be the most positive region, indicating its role as a hydrogen bond donor.
-
Neutral Potential (Green): These areas, typically the carbon backbone of the ethyl group and parts of the aromatic ring, are less reactive.
The MEP map is invaluable for predicting how the molecule will "dock" into the active site of a protein, guiding the initial stages of structure-based drug design.
Computational Protocols for In-Depth Analysis
To empower researchers, this section provides actionable, step-by-step protocols for key computational experiments.
Protocol 1: DFT Geometry Optimization and FMO Analysis
This protocol outlines the standard procedure for obtaining the optimized structure and frontier orbital energies.
Objective: To calculate the stable 3D structure and electronic properties of this compound.
Methodology:
-
Input Structure Generation: Build the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and generate an initial 3D conformation using a generic force field (e.g., MMFF94).
-
Software and Keyword Setup: Use a quantum chemistry package like Gaussian. The input file should specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq: This line requests optimization (Opt) and subsequent frequency calculation (Freq) at the specified theory level. The p keyword requests additional print output.
-
#p: This is a placeholder for additional keywords if needed, like SCRF=(Solvent=Water) for calculations in a solvent continuum.
-
-
Execution: Submit the calculation to a high-performance computing resource.
-
Validation: Upon completion, verify the following:
-
Convergence: Ensure the optimization has converged based on the software's criteria.
-
Frequencies: Confirm that there are no imaginary frequencies, which validates that the structure is a true energy minimum.
-
-
Data Extraction:
-
Extract the final Cartesian coordinates for the optimized geometry.
-
Identify the energies of the HOMO and LUMO from the output file to calculate the energy gap.
-
Visualize the molecular orbitals to confirm their localization.
-
Protocol 2: Molecular Docking Simulation
This protocol provides a general workflow for predicting the binding mode of this compound or its derivatives to a target protein.[11][12]
Objective: To predict the binding orientation and affinity of a ligand within a protein's active site.
Methodology:
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add hydrogen atoms and assign appropriate protonation states for residues like Histidine at physiological pH.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound (from Protocol 1).
-
Assign partial atomic charges using a method like Gasteiger.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically a cubic box centered on the known active site or a region identified by binding site prediction algorithms.
-
Generate a grid map that pre-calculates the potential energy of interaction for various atom types within this box.
-
-
Docking Execution:
-
Analysis of Results:
-
Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy in the most populated conformational cluster.
-
Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Applications in Drug Development and QSAR
The true value of theoretical studies is their application to real-world problems. For this compound, the insights gained can directly inform drug discovery efforts.
Scaffold for Lead Optimization
The this compound core can be used as a starting point or "scaffold." The theoretical data tells us:
-
The amino and hydroxyl groups are key sites for forming hydrogen bonds with a protein target.
-
The aromatic ring can participate in pi-stacking interactions.
-
The ethyl group occupies a specific pocket, which can be modified to improve binding affinity or selectivity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[15][16] The descriptors calculated from DFT (like HOMO/LUMO energies, dipole moment, atomic charges) are powerful inputs for building robust QSAR models.[17]
For a series of this compound derivatives, a QSAR study could reveal, for example, that antioxidant activity is strongly correlated with the HOMO energy, allowing researchers to prioritize the synthesis of compounds with the most promising electronic profiles.[18]
Conclusion
This compound presents a compelling scaffold for chemical and pharmaceutical exploration. This guide has established a foundational theoretical framework using modern computational chemistry. By applying robust DFT protocols, researchers can accurately predict the molecule's geometric, electronic, and reactive properties. These theoretical insights, particularly from FMO and MEP analyses, provide a rational basis for its application in drug design, guiding molecular docking studies and the construction of predictive QSAR models. The methodologies detailed herein are designed to be both scientifically rigorous and practically applicable, enabling research teams to accelerate the discovery of novel functional molecules derived from this promising chemical entity.
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Silva, E. R., Queiroz, A. N., Almeida, E. D., & Borges, R. S. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience. [Link]
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Yang, Z., et al. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. PubMed. [Link]
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ResearchGate. (n.d.). Overview of typical CADD workflow. [Link]
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ResearchGate. (n.d.). Distribution of atomic charges and Molecular electrostatic potential maps. [Link]
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Gode, F., et al. (2020). Determination of theoretical calculations by DFT method and investigation of antioxidant, antimicrobial properties of olive leaf extracts from different regions. National Institutes of Health. [Link]
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ResearchGate. (n.d.). HOMO–LUMO electronic energy gap (eV) of aniline and its substituents. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
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ResearchGate. (n.d.). The prediction of pKa values for phenolic compounds by the DFT theory. [Link]
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ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]
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Song, Y. (2007). Theoretical studies on electrochemistry of p-aminophenol. PubMed. [Link]
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ThaiJo. (2018). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. [Link]
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ResearchGate. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. [Link]
-
The University of Danang. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]
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KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME. [Link]
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Journal of Chemical Education. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis. [Link]
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Tariq, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]
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Wójcik-M, et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. PubMed Central. [Link]
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Borges, F., et al. (2018). Antibacterial Properties of Polyphenols: Characterization and QSAR Models. Frontiers in Microbiology. [Link]
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PubChem. (n.d.). 3-Ethylamino-4-methylphenol. [Link]
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The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity. [Link]
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MacKerell, A. D. (2018). Computer-Aided Drug Design Methods. PubMed Central. [Link]
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van Acker, S. A., et al. (1996). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]
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Dr. Kanchan K. (2020). Molecular docking for Beginners | Autodock Full Tutorial. [Link]
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Methodological & Application
Synthesis of Novel Dyes from 4-Amino-3-ethylphenol: A Guide for Researchers
Introduction: The Versatility of 4-Amino-3-ethylphenol as a Dye Precursor
This compound is a substituted aminophenol that serves as a valuable and versatile precursor in the synthesis of a variety of dyes. Its aromatic structure, featuring an amino group, a hydroxyl group, and an ethyl substituent, provides multiple reactive sites for the construction of chromophoric systems. The amino group can be readily converted into a diazonium salt, a key intermediate for the synthesis of a wide range of azo dyes. Furthermore, the phenolic ring is activated towards electrophilic substitution and oxidative coupling reactions, enabling the formation of other important dye classes such as indoanilines.
The strategic placement of the ethyl group at the 3-position influences the solubility, spectral properties, and affinity of the resulting dyes for various substrates. This makes this compound an attractive building block for creating novel dyes with tailored characteristics for applications in life sciences, diagnostics, and materials science. This guide provides detailed application notes and protocols for the synthesis of azo and indoaniline dyes using this compound as the starting material, with a focus on the underlying chemical principles and practical experimental considerations.
Part 1: Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors. The synthesis of azo dyes from this compound involves a two-step process: diazotization of the amino group followed by an azo coupling reaction with a suitable aromatic partner.
The Chemistry of Diazotization and Azo Coupling
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂)[1]. The acid, usually hydrochloric acid (HCl), reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amino group of this compound to form a diazonium salt.
-
Causality of Experimental Conditions: The reaction is performed at low temperatures (0–5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and undesired side products[2]. An excess of acid is used to prevent the newly formed diazonium salt from coupling with the unreacted this compound.
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as a weak electrophile and attacks an electron-rich aromatic compound, known as the coupling component[3]. The reactivity of the coupling component is crucial for the success of the reaction.
-
Choice of Coupling Component and pH:
-
Phenols and Naphthols: These compounds are typically coupled under mildly alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group to form a highly activating phenoxide ion, which readily undergoes electrophilic attack by the diazonium salt.
-
Aromatic Amines: These are usually coupled under mildly acidic conditions (pH 4-7). In a more acidic solution, the amino group of the coupling component would be protonated, deactivating the ring towards electrophilic substitution.
-
The position of the azo coupling on the aromatic ring of the coupling component is governed by steric and electronic factors, generally occurring at the para position to the activating group unless it is blocked.
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of azo dyes from this compound.
Protocol: Synthesis of an Azo Dye from this compound and Naphth-2-ol
This protocol provides a general procedure for the synthesis of an azo dye. Safety Precaution: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Diazonium salts can be explosive when dry; do not isolate the intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Naphth-2-ol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar quantity of this compound in a solution of concentrated HCl and distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0–5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of an equimolar amount of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Part B: Azo Coupling with Naphth-2-ol
-
In a separate 500 mL beaker, dissolve an equimolar amount of Naphth-2-ol in a dilute solution of sodium hydroxide.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold Naphth-2-ol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye on the filter paper with copious amounts of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
Expected Results and Characterization
The color of the synthesized azo dye will depend on the specific coupling partner used. A summary of expected colors with different coupling partners is provided in the table below.
| Coupling Partner | Expected Dye Color |
| Phenol | Yellow to Orange |
| Naphth-2-ol | Orange to Red |
| Aniline | Yellow |
| N,N-Dimethylaniline | Orange to Red |
The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity:
-
FT-IR Spectroscopy: To identify the characteristic azo (–N=N–) stretching vibration (typically around 1400-1450 cm⁻¹) and other functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the dye molecule.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.
Part 2: Synthesis of Indoaniline Dyes
Indoaniline dyes are formed through the oxidative coupling of a p-aminophenol or a p-phenylenediamine (the "developer") with a phenol or aniline derivative (the "coupler"). In the context of this guide, this compound acts as the coupler. This class of dyes is particularly important in color photography and hair coloring formulations.
The Chemistry of Oxidative Coupling
The formation of indoaniline dyes involves the oxidation of the developer, typically with hydrogen peroxide (H₂O₂), in a mildly alkaline environment. The oxidized developer then undergoes an electrophilic attack on the electron-rich ring of the coupler (this compound). Subsequent oxidation and rearrangement lead to the formation of the indoaniline dye.
-
Role of the Oxidizing Agent: Hydrogen peroxide is a common and effective oxidizing agent for this reaction. The rate of the reaction can be influenced by the concentration of the oxidizing agent and the pH of the medium.
-
Mechanism of Coupling: The developer is first oxidized to a quinonediimine intermediate. This highly reactive species then acts as an electrophile and attacks the para position of the coupler relative to the hydroxyl group.
Experimental Workflow: Indoaniline Dye Synthesis
Caption: Workflow for the synthesis of indoaniline dyes using this compound as a coupler.
Protocol: Synthesis of an Indoaniline Dye
This protocol describes a general method for the synthesis of an indoaniline dye. Safety Precaution: Hydrogen peroxide is a strong oxidizer. Handle with care and appropriate PPE.
Materials:
-
This compound
-
p-Phenylenediamine (PPD)
-
Ammonium Hydroxide (NH₄OH) solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Ethanol
-
Distilled Water
-
Beakers, magnetic stirrer, and stir bar
Procedure:
-
In a beaker, dissolve equimolar amounts of this compound and p-phenylenediamine in a mixture of ethanol and water.
-
Adjust the pH of the solution to approximately 9-10 by adding ammonium hydroxide solution.
-
With continuous stirring, slowly add a stoichiometric amount of hydrogen peroxide solution to the reaction mixture.
-
A color change should be observed as the indoaniline dye is formed. The reaction is typically complete within 30-60 minutes at room temperature.
-
The resulting dye solution can be used directly for applications such as hair dyeing, or the dye can be precipitated by adjusting the pH or adding a non-solvent, followed by filtration and drying.
Expected Results and Characterization
The color of the indoaniline dye will depend on the developer used. With p-phenylenediamine, a blue to purple color is generally expected. The synthesized indoaniline dye can be characterized by UV-Visible spectroscopy to determine its λmax.
Part 3: Applications in Research and Drug Development
While a primary commercial application of dyes derived from aminophenols is in the cosmetic industry for hair coloring, their unique chemical structures and spectroscopic properties make them promising candidates for various research and development applications.
-
Biological Stains: The ability of these dyes to bind to biological macromolecules makes them potential candidates for use as histological or cytological stains. The specific staining pattern would depend on the dye's affinity for different cellular components.
-
Fluorescent Probes: By incorporating appropriate functional groups or by designing the dye to have a rigid, planar structure, derivatives of this compound could be developed into fluorescent probes for detecting specific analytes or for use in fluorescence microscopy[4]. The ethyl group can be further functionalized to attach the dye to biomolecules.
-
pH Indicators: The color of many azo and indoaniline dyes is pH-sensitive due to protonation or deprotonation of the functional groups. This property can be exploited to develop novel pH indicators for various analytical applications.
-
Scaffolds for Drug Discovery: The core structures of the synthesized dyes can serve as scaffolds for the development of new therapeutic agents. For instance, some azo compounds have been investigated for their antimicrobial and anticancer activities[5].
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of azo and indoaniline dyes. The synthetic routes are based on well-established and robust chemical reactions, namely diazotization-coupling and oxidative coupling. By carefully selecting the reaction partners and conditions, a wide spectrum of colors and dye properties can be achieved. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of novel dyes derived from this promising building block. Further research into the functionalization of these dyes can open up new avenues for their use in advanced applications in the fields of life sciences and materials science.
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Application Notes and Protocols: 4-Amino-3-ethylphenol as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Amino-3-ethylphenol in Medicinal Chemistry
This compound is a substituted aromatic compound whose molecular architecture offers a unique combination of reactive functional groups, making it a valuable building block in the synthesis of complex pharmaceutical intermediates. With a chemical formula of C₈H₁₁NO, this molecule features a phenol ring substituted with an amino group, a hydroxyl group, and an ethyl group.[1] The interplay of these functionalities—the nucleophilic amino and hydroxyl groups, and the ortho-directing ethyl group—provides a rich platform for a variety of chemical transformations.
The strategic placement of the amino and hydroxyl groups allows for selective modifications, enabling the construction of diverse molecular scaffolds. This versatility is particularly advantageous in drug discovery, where the synthesis of compound libraries with systematic structural variations is essential for lead optimization. Notably, this compound has been identified as a key intermediate in the synthesis of inhibitors of human aldosterone synthase (CYP11B2), a target for managing conditions like congestive heart failure and myocardial fibrosis.[2][3]
This document serves as a comprehensive technical guide, providing detailed application notes and exemplary protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates. The methodologies presented are grounded in established chemical principles and aim to provide a practical framework for researchers in the field.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 61638-00-4 | [2] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Solid | [1] |
Safety and Handling: As with all aminophenol derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. The dual reactivity of the amino and hydroxyl groups makes the compound susceptible to oxidation, and it should be stored in a cool, dark place under an inert atmosphere to maintain its integrity.[1]
Synthetic Pathways to this compound
The most common and effective route to this compound begins with the nitration of 3-ethylphenol. This electrophilic aromatic substitution introduces a nitro group at the 4-position, para to the hydroxyl group, yielding 3-ethyl-4-nitrophenol. Subsequent reduction of the nitro group affords the target this compound. Catalytic hydrogenation is a preferred method for this reduction due to its high efficiency and the production of water as the only byproduct.[1]
Application in the Synthesis of Pharmaceutical Intermediates: Key Reactions and Protocols
The strategic value of this compound lies in its ability to undergo a variety of chemical transformations at its amino and hydroxyl groups, as well as on the aromatic ring itself. The following sections provide detailed protocols for key reactions that leverage this reactivity to construct valuable pharmaceutical intermediates.
Selective N-Acylation: Formation of Amide Derivatives
N-acylation is a fundamental transformation that introduces an acyl group onto the amino functionality of this compound. This reaction is crucial for the synthesis of a wide range of pharmaceutical compounds, as the resulting amide bond is a common feature in many drug molecules. The acylation can enhance the lipophilicity of the molecule and introduce new points for further functionalization.[4]
Causality of Experimental Choices: The choice of an acylating agent and base is critical for achieving high yields and selectivity. Acyl chlorides and anhydrides are common acylating agents due to their high reactivity. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the acid byproduct of the reaction and to facilitate the nucleophilic attack of the amine. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions with the solvent.
Exemplary Protocol: N-Acylation of this compound
Objective: To synthesize N-(4-hydroxy-2-ethylphenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The success of the N-acylation can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a new amide proton signal in the ¹H NMR spectrum and a characteristic amide carbonyl stretch in the IR spectrum would indicate the formation of the desired product.
Selective O-Alkylation (Etherification): Synthesis of Aryl Ethers
The synthesis of aryl ethers from this compound is another important transformation for creating pharmaceutical intermediates. The ether linkage is a stable and common motif in many drug molecules. Selective O-alkylation in the presence of a free amino group can be challenging due to the competing N-alkylation. Therefore, a common strategy involves the protection of the more nucleophilic amino group prior to alkylation.[5]
Causality of Experimental Choices: The Williamson ether synthesis is a widely used method for preparing ethers. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. A strong base like sodium hydride (NaH) is often used for the deprotonation. To achieve selective O-alkylation, the amino group is first protected, for example, as an imine by reacting it with benzaldehyde. After O-alkylation, the protecting group is removed by hydrolysis.[5]
Exemplary Protocol: Selective O-Alkylation of this compound
Objective: To synthesize 4-benzyloxy-2-ethylaniline.
Part A: Protection of the Amino Group
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.
-
Reflux the mixture for 2-3 hours. The formation of the imine can be monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-hydroxy-2-ethylaniline, which can be used in the next step without further purification.
Part B: O-Alkylation
-
Dissolve the crude imine from Part A in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
After the evolution of hydrogen gas ceases, add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a few drops of saturated aqueous ammonium chloride solution.
-
Remove the solvent under reduced pressure.
Part C: Deprotection
-
To the crude product from Part B, add a solution of aqueous hydrochloric acid (e.g., 2M HCl).
-
Stir the mixture at room temperature for 1-2 hours to hydrolyze the imine.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: The formation of the O-alkylated product can be confirmed by the presence of the characteristic signals for the benzyl group in the ¹H and ¹³C NMR spectra and the disappearance of the phenolic proton signal.
Diazotization and Azo Coupling: Access to Azo Dyes and Further Intermediates
The primary aromatic amino group of this compound can be converted into a diazonium salt through reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[6] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including azo coupling reactions to form azo dyes, which can have biological activity, or Sandmeyer-type reactions to introduce a range of substituents onto the aromatic ring.
Causality of Experimental Choices: The diazotization reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. An excess of acid is used to ensure the complete formation of nitrous acid and to prevent the coupling of the diazonium salt with the starting amine. The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The coupling partner is typically an electron-rich aromatic compound, such as another phenol or an aniline derivative.
Exemplary Protocol: Diazotization and Azo Coupling
Objective: To synthesize an azo dye from this compound and phenol.
Part A: Diazotization
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is complete when a drop of the solution gives a positive test on starch-iodide paper (indicates excess nitrous acid).
Part B: Azo Coupling
-
In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline phenol solution with constant stirring.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring for 30-60 minutes in the ice bath to ensure complete coupling.
-
Collect the precipitated dye by filtration, wash with cold water, and dry.
Self-Validation: The formation of the azo dye is visually evident from the appearance of a colored precipitate. The structure can be further confirmed by UV-Vis spectroscopy, which will show a characteristic absorption in the visible region, and by NMR and mass spectrometry.
Visualization of Synthetic Workflows
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Workflow for the Selective O-Alkylation of this compound.
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Application Notes and Protocols for the N-alkylation of 4-Amino-3-ethylphenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated 4-Amino-3-ethylphenol Derivatives
N-alkylated aminophenols are crucial structural motifs in a wide array of pharmacologically active compounds and functional materials. The strategic introduction of an alkyl group onto the nitrogen atom of this compound can significantly modulate its physicochemical properties, including lipophilicity, basicity, and metabolic stability. This, in turn, can profoundly influence the biological activity, receptor binding affinity, and pharmacokinetic profile of derivative molecules. Consequently, the development of robust and selective protocols for the N-alkylation of substituted aminophenols is of paramount importance in medicinal chemistry and drug discovery.
Direct alkylation of aminophenols often leads to a mixture of N- and O-alkylated products, as well as di-alkylation, presenting significant purification challenges.[1] This guide provides a detailed, field-proven protocol for the highly selective mono-N-alkylation of this compound utilizing the reductive amination methodology. This one-pot reaction offers high yields, operational simplicity, and excellent control over regioselectivity, making it a preferred method in both academic and industrial settings.[1][2]
Principle of the Method: Selective N-Alkylation via Reductive Amination
The protocol is based on the principle of reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds.[2][3] The reaction proceeds in two key mechanistic steps:
-
Imine Formation: The primary amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (in this protocol, acetaldehyde is used as an example to introduce an N-ethyl group). This is followed by the elimination of a water molecule to form an intermediate imine (a Schiff base). This reaction is typically carried out in a protic solvent, such as methanol, and can be facilitated by mild acidic conditions.[4]
-
In Situ Reduction: The formed imine is then immediately reduced in the same reaction vessel by a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The reducing agent selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the desired N-alkylated secondary amine. Sodium borohydride is a suitable choice as it is less reactive than other hydrides and can be used in protic solvents.[3][5]
This method's high selectivity for N-alkylation stems from the fact that the imine formation occurs exclusively at the more nucleophilic amino group, leaving the phenolic hydroxyl group untouched under these reaction conditions.
Visualizing the Workflow: Reductive Amination of this compound
Caption: Workflow for the N-alkylation of this compound.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetaldehyde | ≥99.5% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepared in-house |
| Brine (Saturated NaCl Solution) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Equipment |
| Round-bottom flask with magnetic stirrer |
| Condenser |
| Inert atmosphere setup (e.g., nitrogen or argon balloon) |
| Magnetic stir plate |
| Ice bath |
| Separatory funnel |
| Rotary evaporator |
| Glassware for column chromatography |
| Thin-layer chromatography (TLC) plates and developing chamber |
| NMR spectrometer |
| Mass spectrometer |
Detailed Experimental Protocol
This protocol details the N-ethylation of this compound as a representative example. The procedure can be adapted for other aldehydes to introduce different alkyl groups.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.51 g, 10 mmol).
-
Add anhydrous methanol (40 mL) to the flask and stir the mixture at room temperature until the solid is completely dissolved.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
2. Imine Formation:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (0.67 mL, 12 mmol, 1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1 hour.
-
Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) if desired.
3. Reduction:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Carefully and portion-wise, add sodium borohydride (0.57 g, 15 mmol, 1.5 equivalents) to the stirred solution over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until the reaction is complete as indicated by TLC analysis.
4. Work-up and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of water (20 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine all the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified N-ethyl-4-amino-3-ethylphenol.
Process Optimization and Troubleshooting
| Parameter | Recommendation/Optimization Strategy | Rationale/Troubleshooting |
| Aldehyde | Use a slight excess (1.1-1.2 equivalents) of the aldehyde. | Ensures complete consumption of the starting aminophenol. A large excess may lead to side reactions. |
| Reducing Agent | Add sodium borohydride portion-wise at a low temperature (0 °C). | Controls the rate of reaction and hydrogen evolution, preventing overheating. If the reaction is sluggish, a slightly larger excess (up to 2 equivalents) can be used. |
| Solvent | Anhydrous methanol is generally a good choice. | It effectively dissolves the reactants and does not react with sodium borohydride at an appreciable rate. |
| Reaction Monitoring | Use TLC to monitor the disappearance of the starting material and the formation of the product. | A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. |
| Incomplete Reaction | If the reaction does not go to completion, extend the reaction time or add a small additional portion of the reducing agent. | The imine formation may be slow, or the reducing agent may have partially decomposed. |
| Side Products | Potential side products include the starting material and over-alkylated products. | Careful control of stoichiometry and reaction conditions minimizes side product formation. Purification by column chromatography is effective for their removal. |
Analytical Characterization
The identity and purity of the synthesized N-ethyl-4-amino-3-ethylphenol should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the newly introduced ethyl group (a quartet and a triplet), in addition to the signals for the aromatic protons and the ethyl group on the ring. The integration of these signals should be consistent with the expected structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will provide the molecular weight of the product, confirming the successful N-alkylation.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6]
-
Acetaldehyde: Is a highly flammable liquid and vapor. It is harmful if swallowed and is a suspected carcinogen.[7] Handle with extreme care and avoid inhalation of vapors.
-
Sodium Borohydride: Is a flammable solid and can react violently with water to produce flammable hydrogen gas.[8] It is also toxic if swallowed and causes severe skin and eye irritation.[9] Add it slowly and in portions to the reaction mixture.
-
Methanol: Is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[10][11] It can cause damage to organs, particularly the optic nerve.[10]
Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
The Organic Chemistry Tutor. (2020, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
- Sigma-Aldrich. (2025).
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanol. [Link]
- Sigma-Aldrich. (2025).
-
Agilent Technologies. (2024). Safety Data Sheet: Acetaldehyde. [Link]
- ChemicalBook. (2025).
- Sigma-Aldrich. (2025).
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. [Link]
- Fisher Scientific. (2025).
-
PENTA. (2025). Safety Data Sheet: Sodium borohydride. [Link]
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Application Notes and Protocols for the Quantification of 4-Amino-3-ethylphenol
Document ID: AN-4A3EP-202601
Abstract: This document provides a comprehensive guide to the analytical quantification of 4-Amino-3-ethylphenol (4-A3EP) in various mixtures. Recognizing the diverse needs of researchers and drug development professionals, this guide details three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and UV-Vis Spectrophotometry. Each section offers not only a step-by-step protocol but also delves into the scientific rationale behind the methodological choices, ensuring both practical applicability and a deep understanding of the analytical principles. All methods are presented within the framework of established validation guidelines to ensure data integrity and trustworthiness.
Introduction to this compound (4-A3EP)
This compound (C₈H₁₁NO, Molar Mass: 137.18 g/mol ) is an aromatic organic compound containing both amine and hydroxyl functional groups.[1] Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Consequently, the accurate and precise quantification of 4-A3EP is critical, whether it is a target molecule, a process intermediate, or a potential impurity in a final drug product. The selection of an appropriate analytical technique is paramount and depends on factors such as the sample matrix complexity, the required sensitivity, and the available instrumentation. This guide provides detailed methodologies to empower researchers to select and implement the most suitable approach for their specific application.
Strategic Selection of an Analytical Technique
The choice of an analytical method is a critical first step that dictates the quality and reliability of the resulting data. The primary techniques for quantifying a polar aromatic compound like 4-A3EP are chromatography and spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse method for this type of analyte. Its high resolving power makes it ideal for separating 4-A3EP from other components in a complex mixture. Coupled with a UV detector, it offers a robust and sensitive quantification platform.
-
Gas Chromatography (GC) is better suited for volatile and thermally stable compounds. Due to the polar amine and hydroxyl groups, 4-A3EP has low volatility, necessitating a chemical derivatization step to increase its volatility and thermal stability before GC analysis.[1][3] When coupled with a Mass Spectrometer (MS), GC-MS provides exceptional specificity and sensitivity.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique. However, it lacks specificity and is generally only suitable for simple mixtures where interfering substances are absent.[4] To enhance selectivity and sensitivity, a derivatization reaction is often employed to produce a unique colored compound.[5][6]
Caption: Decision tree for selecting the appropriate analytical method.
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is highly recommended for its robustness, specificity, and wide applicability, particularly for quantifying 4-A3EP as an impurity or in a final drug formulation.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[7][8] 4-A3EP, being a moderately polar molecule, will be retained on the column and can be effectively separated from more polar or less polar impurities. The pH of the mobile phase is a critical parameter; maintaining a slightly acidic pH (e.g., 3-4) ensures that the primary amine group is protonated, leading to consistent retention and sharp, symmetrical peak shapes. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentration.[2]
Detailed Experimental Protocol
Sources
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- 7. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 8. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Reduction of 3-ethyl-4-nitrophenol to 4-Amino-3-ethylphenol
An Application Guide for the Synthesis of 4-Amino-3-ethylphenol via the Reduction of 3-ethyl-4-nitrophenol
Introduction: The Significance of this compound
This compound is a valuable substituted aminophenol that serves as a critical building block in the synthesis of various high-value chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse downstream chemical modifications. The selective reduction of the nitro group in the precursor, 3-ethyl-4-nitrophenol, is the most direct and common route to its synthesis. This transformation is a cornerstone reaction in industrial and research chemistry, demanding robust, efficient, and scalable protocols.
This document provides an in-depth guide for researchers and development professionals on the practical execution of this reduction. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comparative analysis of prevalent methodologies and ensuring a foundation of safety and reproducibility.
Part 1: Mechanistic Insights into Nitroarene Reduction
The conversion of an aromatic nitro group to an amine is a fundamental six-electron reduction. While the overall transformation appears straightforward, it proceeds through a series of intermediates. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves the sequential formation of nitroso and hydroxylamine intermediates before yielding the final amine product.[1][2]
Reaction Pathway: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)
The choice of reducing agent and conditions determines the efficiency of this cascade and can influence the formation of side products, such as azoxy, azo, or hydrazo compounds, through condensation reactions of the intermediates. The protocols detailed herein are optimized to favor the complete reduction to the desired this compound.
Caption: General mechanism for the reduction of a nitroarene.
Part 2: Comparative Experimental Protocols
Three distinct, field-proven protocols are presented, each with unique advantages regarding safety, cost, scale, and environmental impact.
Protocol 1: Catalytic Transfer Hydrogenation
This method is often preferred for its clean reaction profile, high yields, and avoidance of high-pressure hydrogen gas, making it highly amenable to standard laboratory setups. It utilizes a hydrogen donor in the presence of a transition metal catalyst.
Rationale: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for nitro group reductions.[3] Ammonium formate serves as a convenient in situ source of hydrogen, decomposing on the catalyst surface to H₂, CO₂, and NH₃. This approach is generally chemoselective for the nitro group, leaving other reducible functionalities intact under mild conditions.
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethyl-4-nitrophenol (5.0 g, 29.9 mmol) and 10% Palladium on carbon (Pd/C, 0.25 g, 5 wt%).
-
Solvent Addition: Add methanol (100 mL) to the flask.
-
Reagent Addition: Carefully add ammonium formate (7.5 g, 119 mmol, 4 equivalents) in portions over 10 minutes. The reaction is exothermic, and gas evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is UV active and will have a different Rf value than the product, which can be visualized with ninhydrin stain.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: The catalyst is pyrophoric and must not be allowed to dry in the air. Wash the filter cake with a small amount of methanol (2 x 10 mL) and immediately quench the Celite/catalyst pad with water.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Chemical Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a powerful yet mild reducing agent, offering a safe and effective alternative to catalytic hydrogenation.[4][5] It is particularly useful when metal catalysts might be incompatible with other functional groups or when avoiding flammable gases is a priority.
Rationale: Sodium dithionite is a cost-effective reagent that works well in aqueous or mixed aqueous-organic solvent systems.[5] The reaction mechanism involves electron transfer from the dithionite ion to the nitro group.[5]
Step-by-Step Methodology:
-
Dissolution: In a 500 mL flask, dissolve 3-ethyl-4-nitrophenol (5.0 g, 29.9 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Dithionite Solution: In a separate beaker, prepare a solution of sodium dithionite (15.6 g, 89.7 mmol, 3 equivalents) in water (100 mL).
-
Reaction: Heat the nitrophenol solution to 60-70 °C. Add the sodium dithionite solution dropwise over 30 minutes.
-
Monitoring: Stir the reaction mixture at 70 °C for 2-3 hours, monitoring for completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Most of the ethanol can be removed under reduced pressure.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to afford the crude product.
Protocol 3: Metal-Acid Reduction with Iron
This classic Béchamp reduction using iron powder in an acidic medium is a robust, scalable, and highly economical method, making it a workhorse in industrial synthesis.[6]
Rationale: Iron metal acts as the electron donor, becoming oxidized (primarily to Fe²⁺/Fe³⁺) while reducing the nitro group. Acetic acid activates the iron surface and serves as a proton source for the reaction.
Step-by-Step Methodology:
-
Setup: Charge a 500 mL flask with iron powder (10.0 g, 179 mmol, 6 equivalents) and ethanol (150 mL).
-
Addition of Reactants: Add 3-ethyl-4-nitrophenol (5.0 g, 29.9 mmol) to the suspension.
-
Initiation: Heat the mixture to 75-80 °C (reflux). Slowly add glacial acetic acid (15 mL) dropwise via an addition funnel over 20 minutes.
-
Reaction: Maintain the reaction at reflux with vigorous stirring for 3-4 hours. Monitor by TLC until the starting material is consumed.
-
Filtration: Cool the reaction to room temperature and filter through Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).
-
Work-up: Combine the filtrates and concentrate under reduced pressure.
-
Isolation: Dissolve the residue in water (100 mL) and basify to pH 8-9 with concentrated ammonium hydroxide. This will precipitate any remaining iron salts. Extract the product into dichloromethane or ethyl acetate (3 x 75 mL). Dry the combined organic layers over sodium sulfate, filter, and remove the solvent in vacuo to give the crude product.
Part 3: Data Summary and Purification
Comparative Data Table
| Feature | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Sodium Dithionite | Protocol 3: Iron/Acetic Acid |
| Primary Reagent | Ammonium Formate / 10% Pd/C | Sodium Dithionite (Na₂S₂O₄) | Iron Powder / Acetic Acid |
| Solvent | Methanol | Ethanol / Water | Ethanol / Acetic Acid |
| Temperature | Room Temperature | 60-70 °C | ~80 °C (Reflux) |
| Reaction Time | 1-2 hours | 2-3 hours | 3-4 hours |
| Typical Yield | >95% | 85-95% | 80-90% |
| Key Advantages | High yield, very clean, mild conditions | Avoids H₂ gas and heavy metals | Very low cost, highly scalable |
| Key Considerations | Pyrophoric catalyst, cost of palladium | Aqueous work-up, potential sulfur byproducts | Longer reaction time, heavy metal waste |
Purification and Characterization
Aminophenols are prone to air oxidation, which can result in discoloration (often turning purple or brown).[7] Therefore, purification and subsequent handling should be performed efficiently, and storage under an inert atmosphere (N₂ or Ar) is recommended.
-
Recrystallization: The crude product can be effectively purified by recrystallization. A common solvent system is hot ethanol with the slow addition of water until turbidity is observed, followed by cooling. Alternatively, toluene can be used.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FT-IR Spectroscopy: To verify the disappearance of the characteristic nitro group stretches (approx. 1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the primary amine (approx. 3300-3500 cm⁻¹).[8]
-
Mass Spectrometry: To confirm the correct molecular weight (C₈H₁₁NO, MW: 137.18 g/mol ).[8]
-
Melting Point Analysis: To assess purity against a reference standard.
-
Caption: A generalized workflow for synthesis and analysis.
Part 4: Critical Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling of Nitrophenols: 3-ethyl-4-nitrophenol is toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[9][10]
-
Handling of Aminophenols: The product, this compound, can be a skin and respiratory sensitizer. Minimize exposure and handle in a fume hood.[11][12]
-
Catalyst Safety (Pd/C): Palladium on carbon is highly flammable and can spontaneously ignite in air, especially when containing residual solvent. Never allow the filtered catalyst to become dry. Keep it wet with water or solvent at all times and dispose of it in a dedicated, clearly labeled waste container.
-
General Lab Practices: Do not eat, drink, or smoke in the laboratory.[10][11] Ensure all reaction vessels are appropriately clamped and that emergency equipment (fire extinguisher, safety shower, eyewash station) is accessible. Dispose of all chemical waste according to institutional and local regulations.
References
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-
4-ethylphenol - Synthesis and physical properties. ChemSynthesis. Available at: [Link]
- US3717680A - PURIFICATION OF p-AMINOPHENOL. Google Patents.
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Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis . ResearchGate. Available at: [Link]
-
Safety Data Sheet: 4-Nitrophenol . Carl ROTH. Available at: [Link]
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts . MDPI. Available at: [Link]
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite . Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Reduction of nitro compounds . Wikipedia. Available at: [Link]
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Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? . ResearchGate. Available at: [Link]
-
AMINOPHENOLS (mixed isomers) HAZARD SUMMARY . NJ.gov. Available at: [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes . Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthesis of m-ethylphenol . PrepChem.com. Available at: [Link]
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OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST . Rasayan Journal of Chemistry. Available at: [Link]
-
Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity . ACS Publications. Available at: [Link]
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Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride . RSC Publishing. Available at: [Link]
-
Nitro Reduction - Common Conditions . organic-chemistry.org. Available at: [Link]
-
4-Ethylphenol . PubChem. Available at: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives . PMC - National Center for Biotechnology Information. Available at: [Link]
-
Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite . International Journal of Chemical Studies. Available at: [Link]
-
Process for the purification of p-aminophenol - Patent US-4440954-A . PubChem. Available at: [Link]
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol . Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Synthesis and characterization of poly(m-aminophenol)-succinat . Taylor & Francis Online. Available at: [Link]
-
Safety Data Sheet: 4-Aminophenol . Carl ROTH. Available at: [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review) . ResearchGate. Available at: [Link]
-
Fast way to isolate 4-nitrophenol from 4-aminophenol . Chemistry Stack Exchange. Available at: [Link]
-
organic chemistry reaction #13 - reduction of nitro group to amine . YouTube. Available at: [Link]
-
Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites . New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) . Wordpress. Available at: [Link]
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- 12. carlroth.com [carlroth.com]
Application Notes and Protocols: 4-Amino-3-ethylphenol in Material Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential applications of 4-Amino-3-ethylphenol in material science. This document explores its utility as a versatile building block in polymer synthesis, as a corrosion inhibitor, and in the creation of specialized dyes. The protocols provided are designed to be adaptable, offering a strong foundation for innovation and further research.
Introduction to this compound: A Multifunctional Monomer
This compound is an organic compound featuring both an amine (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring, with an ethyl (-CH₂CH₃) substituent. This unique trifecta of functional groups makes it a highly attractive monomer for creating advanced materials. The amino and hydroxyl moieties offer reactive sites for polymerization, while the ethyl group can influence the polymer's physical properties, such as solubility and thermal stability.
The bifunctional nature of this compound makes it a prime candidate for the synthesis of high-performance polymers.[1] The strategic positioning of the amino and hydroxyl groups lends itself to the formation of various polymer architectures, including polyamides, epoxy resins, and azo dyes.
Application in High-Performance Polymer Synthesis
The presence of both a nucleophilic amine and a phenolic hydroxyl group allows this compound to participate in various polymerization reactions.
Synthesis of Novel Polyamides
Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The amine group of this compound can react with dicarboxylic acids or their derivatives to form polyamides.[2][3] The resulting polymers may exhibit enhanced solubility and modified thermal properties due to the presence of the ethyl and hydroxyl side groups.
Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
This protocol outlines the low-temperature solution polycondensation method for synthesizing a polyamide.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Ethanol
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Dissolution of Monomer: In a 250 mL three-neck flask equipped with a magnetic stirrer and an argon inlet, dissolve a specific molar quantity of this compound in anhydrous NMP.
-
Addition of Acid Acceptor: Add an equimolar amount of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger to neutralize the HCl gas evolved during the reaction.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a small amount of anhydrous NMP, to the stirred solution via a dropping funnel.
-
Polymerization: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 18-24 hours under an argon atmosphere.
-
Precipitation and Washing: Precipitate the resulting polymer by pouring the viscous solution into a large volume of ethanol with vigorous stirring.[4]
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and ethanol to remove any unreacted monomers and oligomers.[4]
-
Drying: Dry the final polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.[4]
Expected Outcome: A novel polyamide with potentially enhanced solubility in organic solvents and unique thermal characteristics. The properties can be further analyzed using techniques like Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).[5]
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a polyamide.
Formulation of Epoxy Resins
The phenolic hydroxyl group of this compound can react with epichlorohydrin to form a glycidyl ether, a key component of epoxy resins. The amino group can act as a curing agent. Thus, this compound can be used to create novel epoxy resins or as a modifier and curing agent for existing formulations.[6][7]
Protocol: Synthesis of a Diglycidyl Ether of this compound
This protocol describes the synthesis of an epoxy resin precursor from this compound.
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Inert organic solvent (e.g., Toluene)
-
Phase transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Standard glassware for synthesis
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound in an excess of epichlorohydrin and an inert solvent.
-
Catalyst Addition: Add a phase transfer catalyst to the mixture.
-
Dehydrohalogenation: Gradually add a concentrated solution of sodium hydroxide to the reaction mixture while maintaining the temperature between 40°C and 80°C.[6] This step facilitates the dehydrohalogenation reaction.
-
Reaction Monitoring: Monitor the reaction progress by measuring the conversion of phenolic hydroxyl groups.
-
Work-up: After the reaction is complete, remove the excess epichlorohydrin and solvent under reduced pressure.
-
Purification: Wash the resulting product with water to remove salts and residual catalyst. The final epoxy resin can be further purified if necessary.
Curing of the Epoxy Resin:
The synthesized epoxy resin can be cured using the inherent amino group of another molecule of this compound or with other traditional amine or anhydride curing agents. The curing process typically involves heating the mixture to induce cross-linking.
Workflow for Epoxy Resin Synthesis
Caption: General workflow for epoxy resin synthesis and curing.
Application as a Corrosion Inhibitor
Organic compounds containing heteroatoms like nitrogen and oxygen, particularly aminophenols, are known to be effective corrosion inhibitors for metals in acidic environments.[8] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The presence of both an amino and a hydroxyl group in this compound suggests its potential as a potent corrosion inhibitor.
Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol details the weight loss method for assessing the corrosion inhibition performance of this compound on mild steel in a sulfuric acid medium.[8]
Materials:
-
Mild steel coupons of known dimensions and weight
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
This compound (various concentrations)
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare solutions of sulfuric acid (1 M) containing various concentrations of this compound. A blank solution without the inhibitor should also be prepared.
-
Immersion Test: Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 30°C).
-
Coupon Cleaning: After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.
-
Final Measurement: Reweigh the cleaned and dried coupons.
-
Calculation of Inhibition Efficiency (IE%):
-
Calculate the weight loss (ΔW) for each coupon: ΔW = Initial Weight - Final Weight.
-
Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Calculate the Inhibition Efficiency using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Data Presentation: Corrosion Inhibition Efficiency
| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (g/cm²h) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | 0 |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Note: The values in the table are placeholders and need to be determined experimentally.
Application in Azo Dye Synthesis
Aminophenols are common precursors in the synthesis of azo dyes, which are characterized by the -N=N- functional group.[9] this compound can be diazotized and then coupled with a suitable aromatic compound to produce a wide range of colors. These dyes can find applications in textiles and other coloration industries.[10][11]
Protocol: Synthesis of an Azo Dye from this compound
This protocol describes a general procedure for the synthesis of an azo dye using this compound as the diazo component and 1-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the above solution while maintaining the temperature between 0-5°C. The formation of a diazonium salt solution is indicated by a color change.
-
-
Coupling Reaction:
-
Prepare a solution of 1-naphthol in an aqueous sodium hydroxide solution. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with constant stirring.
-
-
Dye Precipitation: An intensely colored azo dye will precipitate out of the solution.
-
Isolation and Purification:
-
Allow the mixture to stand for some time to ensure complete precipitation.
-
Filter the precipitated dye and wash it with cold water to remove any unreacted starting materials and salts.
-
The dye can be further purified by recrystallization from a suitable solvent like ethanol.
-
Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
References
-
MDPI. (2023). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]
- Google Patents. (1986). US4582892A - Process for the preparation of epoxy resins.
-
ResearchGate. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Retrieved from [Link]
-
Baghdad Science Journal. (2023). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Retrieved from [Link]
-
INEOS OPEN. (2022). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. Retrieved from [Link]
-
Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]
-
YouTube. (2014). Synthesis of Polyamides from . Retrieved from [Link]
-
International Journal of Basic & Pharmaceutical Sciences. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. Retrieved from [Link]
-
NIH. (2015). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. youtube.com [youtube.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. ineosopen.org [ineosopen.org]
- 6. US4582892A - Process for the preparation of epoxy resins - Google Patents [patents.google.com]
- 7. US3366600A - Process for preparing amine-phenol curing agent epoxy resin compositions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-3-ethylphenol Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-3-ethylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in fundamental chemical principles to empower you not just to follow protocols, but to understand and adapt them to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most reliable and commonly employed strategy for synthesizing this compound is a two-step process starting from 3-ethylphenol. This route involves:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the 3-ethylphenol ring, primarily at the position para to the hydroxyl group, to yield 3-ethyl-4-nitrophenol.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group (-NH₂) to form the final product, this compound.
Alternative routes, such as direct amination, are generally not favored due to poor regioselectivity and lower yields resulting from the directing effects of the existing substituents on the aromatic ring.[1]
Q2: What is a realistic target yield for this synthesis?
With optimized protocols, the overall yield for the two-step synthesis can be expected to be in the range of 75-85%. The nitration step typically proceeds with high yield (90-95%), while the reduction step's efficiency can vary (85-95%) depending on the chosen method and catalyst. Meticulous control of reaction parameters and purification are key to maximizing the final isolated yield.
Q3: Why is temperature control so critical during the nitration step?
Temperature control is paramount to prevent the formation of undesired isomers and oxidation byproducts. The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both ortho-, para- directing. While the hydroxyl group's directing effect is stronger, leading primarily to substitution at the C4 position, elevated temperatures can increase the formation of the 2-nitro and 6-nitro isomers, complicating purification and reducing the yield of the desired 3-ethyl-4-nitrophenol intermediate.[2] Exceeding the optimal temperature range can also lead to oxidative degradation of the phenol ring by the nitric acid.
Q4: How does the choice of reducing agent impact the final product's purity?
The choice of reducing agent is a critical decision balancing cost, efficiency, and environmental impact.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This is a clean method that typically yields a high-purity product, as the byproducts are gaseous (in the case of hydrogen donors like hydrazine) or easily filtered out (the catalyst). However, catalysts can be expensive and susceptible to poisoning.[3]
-
Metal/Acid Reduction (e.g., Fe/HCl, Fe/Acetic Acid): This classical method is cost-effective and robust.[4][5] However, it generates significant amounts of iron oxide sludge, which can complicate product isolation and presents environmental disposal challenges.[3] Residual iron salts may also contaminate the final product if the workup is not performed carefully.
Synthetic Workflow and Protocols
The recommended synthetic pathway is visualized below. It emphasizes the critical two-step conversion from a readily available starting material to the target compound.
Caption: Recommended two-step synthesis of this compound.
Experimental Protocol 1: Nitration of 3-Ethylphenol
This protocol details the synthesis of the 3-ethyl-4-nitrophenol intermediate.
Materials:
-
3-Ethylphenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-ethylphenol (1.0 eq) in dichloromethane. Cool the flask to 0 °C using an ice-salt bath.
-
Prepare Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid (1.1 eq), keeping the temperature below 10 °C.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of 3-ethylphenol over 45-60 minutes. Critically, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2x) and saturated sodium bicarbonate solution (1x) to neutralize residual acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-ethyl-4-nitrophenol, which can be used in the next step or purified by recrystallization from an ethanol/water mixture.
Experimental Protocol 2: Reduction of 3-Ethyl-4-nitrophenol
This protocol describes the conversion of the nitro intermediate to the final aminophenol product using catalytic hydrogenation.
Materials:
-
3-Ethyl-4-nitrophenol
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
Celite™
Procedure:
-
Reaction Setup: To a hydrogenation flask or a Parr shaker apparatus, add 3-ethyl-4-nitrophenol (1.0 eq) and methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low Yield or Multiple Spots on TLC After Nitration
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Temperature Control | Temperatures above 10 °C significantly increase the rate of side reactions, leading to the formation of 2-nitro and 6-nitro isomers, as well as dinitrated products. Validate by analyzing the crude product via ¹H NMR to identify characteristic signals of other isomers.[1] | Maintain a strict internal reaction temperature of 0-5 °C using an efficient ice-salt bath. Add the nitrating mixture slowly and monitor the internal thermometer, not the bath temperature. |
| Incorrect Stoichiometry | Using an excess of nitric acid can lead to dinitration or oxidation of the phenol ring. Insufficient acid will result in an incomplete reaction. | Use a slight excess of the nitrating agent (1.05-1.10 equivalents) to ensure complete conversion of the starting material without promoting side reactions. |
| Inefficient Mixing | Inadequate stirring can create localized "hot spots" or areas of high reagent concentration, leading to the same issues as poor temperature control. | Use a properly sized stir bar and a stirring speed that creates a vortex, ensuring homogeneous mixing of the viscous sulfuric acid layer with the organic phase. |
Problem: Incomplete Reduction of the Nitro Group
| Potential Cause | Explanation & Validation | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst may be poisoned by sulfur-containing impurities in the starting materials or solvents. The catalyst may also be of poor quality or simply deactivated from previous use. | Use high-purity, recently opened reagents. If catalyst poisoning is suspected, consider pre-treating the starting material with activated carbon. For a new reaction, always use fresh, high-quality catalyst. |
| Insufficient Hydrogen | For catalytic hydrogenation, incomplete reaction can occur if the hydrogen supply is depleted or if there is a leak in the system. | Ensure the reaction vessel is properly sealed and that there is a continuous and sufficient supply of hydrogen. For reactions at atmospheric pressure, ensure the balloon remains inflated. |
| Incorrect pH (for Metal/Acid) | In a Bechamp reduction (Fe/acid), the pH must be acidic to facilitate the reaction. If the pH rises too much, the reduction will stall.[4] | Monitor the pH of the reaction mixture. If necessary, add small portions of acid (e.g., acetic acid or HCl) during the reaction to maintain an acidic environment. |
Problem: Final Product is Dark Brown/Black and Difficult to Purify
| Potential Cause | Explanation & Validation | Recommended Solution |
| Air Oxidation | Aminophenols, especially in solution or when impure, are highly susceptible to air oxidation, which forms colored quinone-imine type structures. This is accelerated by heat and light. | Perform the workup and purification steps as quickly as possible. When concentrating the solution, avoid heating to dryness. Blanket the reaction and storage vessels with an inert gas like nitrogen or argon. Adding a small amount of a reducing agent like sodium sulfite during workup can help prevent oxidation.[4] |
| Residual Iron Salts | If using an iron-based reduction, incomplete removal of iron salts during workup can lead to discoloration and impurities. | After the reaction, adjust the pH to be slightly basic (pH 8-9) to precipitate iron hydroxides. Filter these solids off before proceeding with extraction and crystallization of the product. |
| Thermal Decomposition | Heating the aminophenol to high temperatures during solvent removal or recrystallization can cause decomposition. | Use a rotary evaporator with a water bath set to a moderate temperature (<50 °C). For recrystallization, dissolve the crude product in a minimal amount of boiling solvent and allow it to cool slowly rather than prolonged heating. |
Troubleshooting Logic Flow
This diagram provides a systematic approach to diagnosing common synthesis problems.
Caption: Decision tree for troubleshooting synthesis of this compound.
References
- CN103508908A - Preparation method for 4-amino-3-methylphenol.
-
Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51) - European Commission. [Link]
-
Synthesis of m-ethylphenol - PrepChem.com. [Link]
- DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
4-Ethylphenol | C8H10O | CID 31242 - PubChem. [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - National Institutes of Health (NIH). [Link]
- CN101066929A - Process of preparing 4-amino-3-nitro phenol.
-
4-Ethylphenol - Wikipedia. [Link]
-
Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst - ACS Omega. [Link]
-
3-Ethylphenol - Wikipedia. [Link]
-
Simple Environmentally-Friendly Reduction of 4-Nitrophenol - MDPI. [Link]
Sources
- 1. This compound CAS 61638-00-4|C8H11NO [benchchem.com]
- 2. 2-Ethyl-4-nitrophenol|CAS 34105-70-9|Supplier [benchchem.com]
- 3. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 4. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]
- 5. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Amino-3-ethylphenol
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Amino-3-ethylphenol. It is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this compound and may encounter challenges related to purity and yield.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical and chemical entities. While the synthetic route, typically a two-step process involving the nitration of 3-ethylphenol followed by the reduction of the nitro intermediate, is well-established, achieving high purity and yield can be challenging. This guide addresses common impurities and side reactions, providing a framework for troubleshooting and optimizing your synthesis.
Core Synthesis Pathway and Impurity Formation
A common and efficient route to this compound begins with the nitration of 3-ethylphenol to form 3-ethyl-4-nitrophenol, which is then reduced to the final product. However, each step presents opportunities for the formation of impurities.
Caption: Synthesis pathway of this compound and points of impurity introduction.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Underlying Scientific Rationale | Recommended Actions & Protocols |
| Low yield of 3-ethyl-4-nitrophenol in the nitration step. | 1. Suboptimal reaction temperature. 2. Incorrect ratio of nitrating agents. 3. Formation of isomeric byproducts. | 1. Nitration is an exothermic reaction. Low temperatures can slow the reaction rate, while high temperatures can lead to over-nitration and oxidation.[1]2. The ratio of nitric acid to sulfuric acid is crucial for the formation of the nitronium ion (NO₂⁺), the active electrophile. An improper ratio can lead to incomplete reaction or side reactions.3. The hydroxyl and ethyl groups on 3-ethylphenol are ortho-, para-directing. This can lead to the formation of 3-ethyl-2-nitrophenol and 3-ethyl-6-nitrophenol, consuming starting material and reducing the yield of the desired 4-nitro isomer.[1] | Protocol: 1. Maintain a reaction temperature between 0-10 °C using an ice bath.2. Carefully control the addition rate of the nitrating agent to the solution of 3-ethylphenol.3. Use a well-established ratio of nitric acid to sulfuric acid.4. After the reaction, purify the crude product by recrystallization or column chromatography to isolate the 4-nitro isomer. |
| Presence of multiple spots on TLC after nitration, some with similar Rf values. | Formation of regioisomers. | As mentioned, the directing effects of the substituents on the aromatic ring lead to the formation of 2-nitro and 6-nitro isomers in addition to the desired 4-nitro product.[1] These isomers often have similar polarities, making them difficult to separate. | Analytical Protocol: 1. Utilize a solvent system in your TLC that maximizes the separation of the isomers (e.g., a mixture of hexane and ethyl acetate).2. For preparative separation, column chromatography with a high-purity silica gel and a carefully optimized eluent system is recommended.3. Characterize the fractions using ¹H NMR to confirm the substitution pattern of the nitro group. |
| Dark coloration of the reaction mixture during nitration. | Oxidation of the phenol. | Phenols are susceptible to oxidation, especially in the presence of strong oxidizing agents like concentrated nitric acid. This can lead to the formation of colored byproducts, such as quinone-like species.[2] | Preventative Measures: 1. Maintain a low reaction temperature.2. Avoid an excess of nitric acid.3. Consider using a milder nitrating agent if oxidation is a persistent issue. |
| Incomplete reduction of 3-ethyl-4-nitrophenol. | 1. Insufficient amount or activity of the catalyst. 2. Inadequate hydrogen pressure. 3. Short reaction time. | Catalytic hydrogenation requires an active catalyst surface and sufficient hydrogen to proceed to completion.[3] If any of these are limiting, the reaction may stall at the nitro or intermediate hydroxylamine stage. | Optimization Protocol: 1. Ensure the catalyst (e.g., Pd/C) is fresh and active. Use a higher loading if necessary.2. Increase the hydrogen pressure according to the specifications of your reaction vessel.3. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.4. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen. |
| Formation of colored impurities in the final product. | 1. Presence of azo or azoxy compounds. 2. Oxidation of the final product. | 1. During the reduction of nitro compounds, condensation of the nitroso and hydroxylamine intermediates can occur, leading to the formation of colored azo and azoxy compounds.2. This compound is an aminophenol, a class of compounds known to be sensitive to oxidation by air and light. This oxidation can form highly colored quinone-imine species.[2] | Mitigation Strategies: 1. For the reduction step, consider using a reducing agent less prone to forming condensation byproducts, such as tin(II) chloride in acidic media.2. During workup and storage, handle the final product under an inert atmosphere (e.g., nitrogen or argon).3. Store the purified this compound in a cool, dark place, protected from light. |
| Difficulty in purifying the final product. | Presence of multiple, closely related impurities. | The presence of isomeric aminophenols (from the nitration step) and partially reduced intermediates can make purification by simple crystallization challenging due to similar physical properties. | Purification Protocol: 1. If crystallization is ineffective, consider column chromatography using a suitable adsorbent and eluent system.2. For stubborn impurities, derivatization of the amino or hydroxyl group, followed by purification and deprotection, can be an effective, albeit more complex, strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially viable method is a two-step synthesis starting from 3-ethylphenol. The first step involves the nitration of 3-ethylphenol to yield 3-ethyl-4-nitrophenol. This is followed by the reduction of the nitro group to an amine, affording the final product, this compound.
Q2: Why is my final product a dark color instead of the expected off-white or light tan solid?
A dark coloration in the final product is typically indicative of oxidation. Aminophenols are susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metal impurities. The resulting oxidized species, such as quinone-imines, are highly colored.[2] To prevent this, it is crucial to handle the product under an inert atmosphere after the reduction step and to store it protected from light. The presence of colored azo or azoxy byproducts from the reduction step can also contribute to a darker color.
Q3: I am seeing multiple spots on my TLC after the nitration of 3-ethylphenol. What are they?
The hydroxyl and ethyl groups of 3-ethylphenol direct electrophilic substitution to the ortho and para positions. Therefore, in addition to the desired 3-ethyl-4-nitrophenol, you are likely forming the isomeric byproducts 3-ethyl-2-nitrophenol and 3-ethyl-6-nitrophenol.[1] Depending on the reaction conditions, you may also have some unreacted starting material or dinitrated products.
Q4: What are the best analytical methods to assess the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reversed-phase C18 column with a UV detector is commonly used. This technique can effectively separate the final product from starting materials, intermediates, and isomeric impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Q5: Can I use a different reducing agent instead of catalytic hydrogenation?
Yes, other reducing agents can be employed for the conversion of the nitro group to an amine. A common alternative is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid. This method can sometimes offer better selectivity and avoid the handling of high-pressure hydrogen gas. However, the workup procedure can be more complex due to the need to remove metal salts.
Q6: How can I improve the regioselectivity of the nitration step to favor the 4-nitro isomer?
Achieving high regioselectivity in the nitration of substituted phenols can be challenging. However, several strategies can be employed to influence the isomer ratio. These include the choice of nitrating agent, the solvent, and the reaction temperature. For instance, using a bulkier nitrating agent may sterically hinder substitution at the more crowded ortho positions. Additionally, performing the reaction at a lower temperature can sometimes improve selectivity. It is advisable to consult the literature for specific conditions that have been shown to favor para-substitution for similar phenolic compounds.
References
-
European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Retrieved from [Link]
-
PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
-
SciSpace. (n.d.). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
- Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
-
PubMed. (n.d.). Degradation products of mycophenolate mofetil in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethylphenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Irgafos 168 and determination of its degradation products. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
- Google Patents. (n.d.). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is 4-AMINO-3-NITROPHENOL. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-ethyl phenol p-ethylphenol. Retrieved from [Link]
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Improving the stability of 4-Amino-3-ethylphenol in solution
Technical Support Center: A-E-P Stability Solutions
A Senior Application Scientist's Guide to Improving the Stability of 4-Amino-3-ethylphenol in Solution
Welcome to the technical support center for this compound (A-E-P). This guide is designed for researchers, scientists, and drug development professionals who utilize A-E-P and have encountered challenges with its stability in solution. As a substituted aminophenol, A-E-P is inherently susceptible to degradation, which can compromise experimental results and product integrity. This document provides an in-depth understanding of the degradation mechanisms and offers a suite of practical, field-proven troubleshooting strategies and protocols to ensure the stability and efficacy of your A-E-P solutions.
The Root Cause of Instability: Understanding Oxidation
The primary challenge in working with this compound is its propensity for oxidative degradation. The molecule's structure, featuring both a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group, makes its benzene ring highly electron-rich. This characteristic renders it exceptionally vulnerable to oxidation.[1][2]
Several factors can initiate or accelerate this degradation:
-
Atmospheric Oxygen: The most common oxidant.
-
Light: Particularly UV light, which provides the energy to initiate oxidative reactions.
-
High pH: At neutral or alkaline pH, the phenolic group is deprotonated to a phenoxide ion, which is even more susceptible to oxidation than the protonated form.[3][4]
-
Trace Metal Ions: Transition metals such as iron (Fe³⁺) and copper (Cu²⁺) are potent catalysts for the oxidation of phenolic compounds.[5]
This oxidation process converts the colorless A-E-P into highly colored quinone-type structures, such as quinone-imines.[1] This is visually observed as a color change in the solution, typically to pink, red, or brown, and signifies a loss of the active compound.[2]
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during experimentation.
Q1: My this compound solution is rapidly turning brown. What is happening and how can I prevent it?
Answer: The brown color is a definitive sign of oxidative degradation. This is a common issue with aminophenols.[2] The discoloration indicates that your compound is oxidizing to form colored quinone-imine byproducts, reducing the concentration of the active A-E-P.
To prevent this, you must implement a multi-faceted stabilization strategy immediately:
-
Control the pH: Lower the pH of your solution to the acidic range (ideally pH 4-6).
-
Remove Dissolved Oxygen: Use solvents that have been deoxygenated.
-
Add an Antioxidant: Incorporate a sacrificial reductant to protect the A-E-P.
-
Add a Chelating Agent: Sequester catalytic metal ions.
-
Protect from Light: Work in low-light conditions and store solutions in amber or foil-wrapped vials.[6]
-
Lower the Temperature: Store stock solutions at 2-8°C.[7]
Q2: What is the optimal pH for my A-E-P solution and why does it matter?
Answer: The optimal pH is slightly acidic, typically between pH 4.0 and 6.0 .
The causality is rooted in the chemistry of the amino group. In an acidic environment, the amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This protonation withdraws electron density from the aromatic ring, making the entire molecule significantly less susceptible to losing electrons (i.e., being oxidized). Studies on similar phenolic compounds consistently show that stability is greatly enhanced in acidic conditions, while degradation accelerates at high pH.[3][4][8]
Q3: What type of antioxidant should I use and at what concentration?
Answer: The use of antioxidants is a highly effective method for preventing oxidation.[9] These compounds act as sacrificial agents, being more readily oxidized than A-E-P.
| Antioxidant | Recommended Starting Concentration (w/v) | Causality & Key Insights |
| Sodium Metabisulfite | 0.05 - 0.5% | A powerful reducing agent that effectively scavenges dissolved oxygen.[9] It is a common choice for protecting easily oxidized pharmaceutical ingredients. |
| Ascorbic Acid (Vitamin C) | 0.01 - 0.1% | A highly effective oxygen scavenger, particularly suitable for aqueous solutions and HPLC mobile phases.[9] |
| Sodium Sulfite | 0.1% | Functions similarly to sodium metabisulfite by reacting with and removing dissolved oxygen. |
Self-Validation Check: The absence of color formation in your solution over several hours is a strong indicator that your chosen antioxidant and its concentration are effective.
Q4: I'm using an antioxidant and controlling the pH, but still see some degradation. What else could be the problem?
Answer: If you've addressed pH and bulk oxidation, the likely culprit is metal-catalyzed oxidation . Trace amounts of transition metal ions (Fe³⁺, Cu²⁺), often present as impurities in reagents, solvents, or leached from glassware, can act as potent catalysts for oxidative degradation.[5]
The solution is to add a chelating agent . These molecules trap metal ions, forming a stable complex that prevents them from participating in redox cycling.[10][11] The most common and effective choice is Ethylenediaminetetraacetic acid (EDTA) . Adding a small amount of EDTA (e.g., 0.01 - 0.05% w/v) can dramatically enhance stability by sequestering these catalytic metals.[12]
Q5: What are the ideal storage conditions for my A-E-P stock solution?
Answer: Proper storage is critical for long-term stability. Solid A-E-P and its solutions are sensitive to air and light.[13]
-
For Solid Compound: Store in a tightly sealed container in a cool, dark, dry place, preferably under an inert atmosphere (argon or nitrogen).[7][9]
-
For Stock Solutions:
-
Prepare the solution using the stabilization protocol below.
-
Use amber glass vials or clear vials wrapped in aluminum foil to block light.[6]
-
Before sealing, purge the headspace of the vial with a gentle stream of an inert gas (N₂ or Ar) for 30-60 seconds to displace oxygen.[14][15]
-
Seal the vial tightly with a high-quality cap and septum.
-
Store refrigerated at 2-8°C . Do not freeze aqueous solutions unless cryoprotectants are used.
-
Detailed Experimental Protocol
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL)
This protocol integrates all the key stabilization principles.
-
Solvent Preparation (Deoxygenation):
-
Take your desired solvent (e.g., a 50 mM acetate buffer, pH 5.0).
-
Place the solvent in a flask and sparge with a gentle stream of nitrogen or argon gas for at least 15-20 minutes. This removes dissolved oxygen, a primary driver of degradation.
-
-
Addition of Stabilizers:
-
To the deoxygenated solvent, add EDTA disodium salt to a final concentration of 0.05% w/v (0.5 mg/mL). Stir until fully dissolved. This will chelate any trace metal contaminants.
-
Next, add sodium metabisulfite to a final concentration of 0.1% w/v (1 mg/mL). Stir until dissolved. This will act as the primary antioxidant.
-
-
Dissolution of A-E-P:
-
Weigh the required amount of solid this compound.
-
Add the solid A-E-P to the stabilized solvent to achieve the final desired concentration (e.g., 10 mg/mL).
-
Stir gently at room temperature until the compound is completely dissolved. Avoid vigorous vortexing, which can reintroduce air.
-
-
Final Storage:
-
Filter the solution through a 0.22 µm syringe filter if necessary.
-
Dispense the solution into amber glass vials.
-
Purge the headspace of each vial with inert gas (N₂ or Ar) before sealing tightly.
-
Label clearly and store at 2-8°C, protected from light.
-
Visualization of Degradation and Intervention Pathways
The following diagram illustrates the oxidative degradation pathway of this compound and shows where the recommended stabilization strategies intervene.
Caption: Oxidative degradation pathway of this compound and key intervention points.
References
-
Sun, M., Wang, C., Yao, R., & Deng, S. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Journal of Hazardous Materials, 148(1-2), 277-282. Available at: [Link]
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da Franca, A. S., et al. (2024). Ecotoxicological Aspects of Hair Dyes: A Review. Toxics, 12(3), 195. Available at: [Link]
-
Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]
-
Ramírez-Sáenz, M., et al. (2019). Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H2O2) at Circumneutral pH. Catalysts, 9(10), 829. Available at: [Link]
- Google Patents. (2014). CN103508908A - Preparation method for 4-amino-3-methylphenol.
-
García-Afinogenova, A., et al. (2021). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. ACS Chemical Neuroscience, 12(17), 3137-3153. Available at: [Link]
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PubChem. (n.d.). 4-Amino-3-ethyl-5-methylphenol. Available at: [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Singh, A. K., & Srivastava, V. C. (2012). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Chemical and Process Engineering, 33(4), 579-590. Available at: [Link]
-
Mitchell, J. (2001). Aminophenols. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Available at: [Link]
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ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. Available at: [Link]
-
Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(30), 19343-19366. Available at: [Link]
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McCarthy, C., & Decker, E. (2022). Metal Chelators as Antioxidants. AOCS. Available at: [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Liu, L., & Guo, Q. X. (2002). Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. The Journal of Physical Chemistry A, 106(48), 11761-11766. Available at: [Link]
-
ResearchGate. (2005). Investigation of Mechanisms of Oxidation of EDTA and NTA by Permanganate at High pH. Available at: [Link]
-
Semantic Scholar. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Available at: [Link]
-
ResearchGate. (2004). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Available at: [Link]
-
ResearchGate. (2009). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. Available at: [Link]
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Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-ethylphenol. Available at: [Link]
-
Prime Scholars. (n.d.). Exploring the Benefits and Controversies of EDTA Chelation Therapy. Available at: [Link]
-
ChemBK. (2024). 4-amino-3-methylphenol. Available at: [Link]
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Navigating the Synthesis of 4-Amino-3-ethylphenol: A Technical Support Guide for Scale-Up Success
For researchers, scientists, and drug development professionals embarking on the synthesis of 4-Amino-3-ethylphenol, the journey from laboratory-scale success to pilot or industrial-scale production is fraught with unique challenges. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions, ensuring a smoother, safer, and more efficient scale-up process. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Section 1: Understanding the Synthetic Landscape
The industrial production of this compound typically follows a two-step synthetic route, starting from the readily available 2-ethylphenol. This process involves:
-
Electrophilic Aromatic Substitution: Nitration or nitrosation of 2-ethylphenol to introduce a nitro or nitroso group at the para-position to the hydroxyl group.
-
Reduction: Conversion of the nitro or nitroso intermediate to the desired amino group.
Each of these steps presents its own set of challenges when transitioning to a larger scale. This guide will dissect these challenges and provide actionable solutions.
Caption: General synthetic pathway for this compound.
Section 2: Troubleshooting the Nitration/Nitrosation Step
The introduction of a nitro or nitroso group onto the 2-ethylphenol ring is a critical step that dictates the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: We are observing the formation of significant amounts of ortho-isomers and dinitrated byproducts during the nitration of 2-ethylphenol. How can we improve the regioselectivity?
A1: This is a common challenge in the nitration of activated aromatic rings like phenols. The hydroxyl group is a strong ortho-, para-director. To favor para-substitution and minimize side reactions, consider the following:
-
Temperature Control: Nitration is a highly exothermic reaction.[1] Maintaining a low and consistent temperature (typically between -5 to 10 °C) is crucial to control the reaction rate and improve selectivity. Runaway reactions are a significant hazard at scale, so robust cooling systems are essential.[2]
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly impact selectivity. While a mixture of nitric acid and sulfuric acid is common, it can be aggressive, leading to over-nitration and oxidation.[3] Consider using a milder nitrating agent, such as dilute nitric acid or a nitrate salt in the presence of a solid acid catalyst.
-
Solvent Effects: The solvent system can influence the diffusion of reactants and heat transfer. A two-phase system, for instance, can sometimes offer better control over the reaction.
-
Order of Addition: A slow, controlled addition of the nitrating agent to the solution of 2-ethylphenol is paramount to prevent localized high concentrations and subsequent side reactions.
Q2: During scale-up, we are facing difficulties in managing the exotherm of the nitration reaction, leading to temperature spikes. What are the primary safety concerns and mitigation strategies?
A2: Uncontrolled exotherms during nitration are a major safety hazard, potentially leading to thermal runaway, pressure buildup, and even explosion.[1][4]
-
Thermal Hazard Analysis: Before scaling up, it is imperative to conduct a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's heat flow and decomposition potential.
-
Efficient Heat Dissipation: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging. Ensure your reactor has an efficient cooling system (e.g., jacket cooling, internal cooling coils).
-
Semi-Batch Operation: Employing a semi-batch process where the nitrating agent is added gradually allows for better temperature control as the rate of heat generation can be managed by the addition rate.
-
Quenching Strategy: Have a well-defined and tested emergency quenching procedure in place to quickly neutralize the reaction in case of a thermal runaway.
Caption: Troubleshooting poor regioselectivity in nitration.
Section 3: Overcoming Challenges in the Reduction Step
The reduction of the nitro or nitroso intermediate to the final aminophenol is another critical stage where issues can arise during scale-up.
Frequently Asked Questions (FAQs)
Q1: Our catalytic hydrogenation of 4-nitro-3-ethylphenol is sluggish and sometimes incomplete on a larger scale. What factors could be contributing to this?
A1: Incomplete reduction can be due to several factors related to the catalyst and reaction conditions:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Raney nickel) can be poisoned by impurities in the starting material or solvent.[5] Ensure the purity of your intermediate. The catalyst may also deactivate due to sintering at high temperatures or mechanical agitation.
-
Mass Transfer Limitations: In a larger reactor, efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Inadequate agitation can lead to a "starvation" of the catalyst for either the substrate or hydrogen.
-
Hydrogen Pressure and Availability: Ensure a consistent and sufficient supply of hydrogen at the required pressure. Leaks in the system can lead to a drop in pressure and incomplete reaction.
-
Solvent Choice: The solvent should be chosen to ensure good solubility of the starting material and product, and it should not interfere with the catalyst activity. Alcohols like ethanol or methanol are commonly used.[6]
Q2: We are observing discoloration of our this compound product after the reduction and during work-up. What is the cause and how can we prevent it?
A2: Aminophenols are highly susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of colored impurities.
-
Inert Atmosphere: Conduct the work-up and isolation of the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The use of a small amount of an antioxidant or reducing agent, such as sodium dithionite (sodium hydrosulfite) or sodium bisulfite, in the work-up solutions can help prevent oxidation.
-
Temperature Control: Keep the temperature as low as possible during work-up and purification.
-
pH Control: The stability of aminophenols can be pH-dependent. The product is typically more stable under slightly acidic conditions.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitro-3-ethylphenol (Lab Scale)
| Step | Procedure | Key Considerations |
| 1. Reactor Setup | Charge a pressure reactor with 4-nitro-3-ethylphenol and a suitable solvent (e.g., ethanol). | Ensure the reactor is clean and free of any potential catalyst poisons. |
| 2. Catalyst Addition | Add the catalyst (e.g., 5% Pd/C, 1-5 mol%) under a nitrogen atmosphere. | Handle the catalyst carefully to avoid exposure to air, which can render it pyrophoric. |
| 3. Inerting | Purge the reactor multiple times with nitrogen to remove all oxygen. | This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air. |
| 4. Hydrogenation | Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 40-60 °C) with vigorous stirring. | Monitor the hydrogen uptake to track the reaction progress. |
| 5. Reaction Monitoring | Monitor the reaction by TLC or HPLC until the starting material is consumed. | Avoid opening the reactor to take samples; use a sampling valve if available. |
| 6. Work-up | Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. | The catalyst filtration should be done carefully, keeping the filter cake wet with solvent to prevent ignition. |
| 7. Isolation | Concentrate the filtrate under reduced pressure and crystallize the product from a suitable solvent system. | Perform the isolation under an inert atmosphere to prevent product oxidation. |
Section 4: Purification and Impurity Profiling
Achieving the desired purity of this compound on a large scale requires a robust purification strategy and a thorough understanding of the impurity profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities we should expect in the final product and how can we remove them?
A1: The impurity profile will depend on the specifics of your synthetic route. However, common impurities include:
-
Isomeric Aminophenols: Arising from incomplete regioselectivity in the nitration step.
-
Unreacted Starting Material (2-ethylphenol): From incomplete nitration.
-
Unreacted Intermediate (4-nitro-3-ethylphenol): From incomplete reduction.
-
Oxidation Byproducts: Colored impurities formed during work-up and storage.
-
Residual Metals: From the hydrogenation catalyst.
Purification Strategies:
-
Crystallization: This is the most common and effective method for purifying solid organic compounds. A careful selection of the crystallization solvent system is crucial for efficient removal of impurities. Alcoholic solvents or their aqueous mixtures are often effective.[6]
-
Activated Carbon Treatment: A treatment with activated carbon can be used to remove colored impurities.
-
Chelating Agents: To remove residual metal catalysts, washing with a solution of a chelating agent like EDTA can be effective.
Q2: How should we approach impurity profiling for our scaled-up process?
A2: A systematic approach to impurity profiling is essential for process control and to meet regulatory requirements, especially for pharmaceutical applications.
-
Reference Standards: Synthesize and characterize potential impurities to use as reference standards for analytical method development.
-
Analytical Method Development: Develop and validate robust analytical methods (e.g., HPLC, GC-MS) to identify and quantify impurities.
-
In-Process Controls: Implement in-process controls to monitor the formation of impurities at each stage of the synthesis. This allows for early detection and mitigation of any process deviations.
-
Forced Degradation Studies: Conduct forced degradation studies on the final product to understand its stability and identify potential degradation products that may form during storage.
Section 5: Safety Considerations for Scale-Up
| Hazard | Potential Cause | Mitigation Strategy |
| Thermal Runaway | Highly exothermic nitration reaction. | Thorough thermal hazard analysis, robust cooling systems, semi-batch operation, and a defined quenching protocol. |
| Explosion | Formation of explosive mixtures of hydrogen and air during hydrogenation. | Thoroughly inerting the reactor with nitrogen before introducing hydrogen. |
| Catalyst Fire | Pyrophoric nature of some hydrogenation catalysts (e.g., Raney Nickel, dry Pd/C). | Handle catalysts under an inert atmosphere and keep them wet with solvent during filtration. |
| Toxicity | The starting materials, intermediates, and product may have toxic properties. | Consult the Safety Data Sheet (SDS) for each compound. Use appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area. |
| Product Degradation | Oxidation of the aminophenol product. | Handle the product under an inert atmosphere and consider the use of antioxidants. |
References
- CN103508908A - Preparation method for 4-amino-3-methylphenol - Google P
- CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google P
-
Synthesis of 3-amino-4-methylphenol - PrepChem.com. ([Link])
-
Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application - MDPI. ([Link])
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF - ResearchGate. ([Link])
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. ([Link])
- US4870209A - Process for purifying crude 4-aminophenol - Google P
- Nitration of Substituted Aromatic Rings and R
-
Process for the purification of p-aminophenol - European Patent Office - EP 0041837 B1. ([Link])
-
Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity | Langmuir - ACS Publications. ([Link])
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. ([Link])
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. ([Link])
-
Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. ([Link])
- DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google P
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. ([Link])
-
Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction | International Nano Letters - OICC Press. ([Link])
-
Studies on Nitration of Phenol over Solid Acid Catalyst - Crimson Publishers. ([Link])
- CN1021818C - Method for purifying crude 4-aminophenol - Google P
-
Scale-up Reactions - Division of Research Safety - University of Illinois. ([Link])
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Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Amino-3-ethylphenol Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of medicinal chemistry, derivatives of 4-Amino-3-ethylphenol represent a class of compounds with significant therapeutic potential. Their efficacy and safety, however, are intrinsically linked to their precise molecular architecture. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding.
The Imperative of Orthogonal Spectroscopic Techniques
A single analytical technique is rarely sufficient for the unequivocal structural determination of a novel compound. Each method probes different aspects of a molecule's constitution, and by combining their outputs, we create a self-validating system of structural confirmation. This orthogonal approach is critical for meeting the stringent requirements of regulatory bodies and ensuring the integrity of downstream biological and clinical studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of individual atoms.
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns, offering clues to its structure.
The logical workflow for the structural elucidation of a this compound derivative is a synergistic process where the data from each technique corroborates and refines the hypotheses drawn from the others.
Caption: Integration of data from different spectroscopic techniques for structural verification.
The molecular formula from MS provides the building blocks. IR confirms the presence of the key amino and hydroxyl functional groups. Finally, NMR puts all the pieces together, establishing the precise arrangement of atoms and confirming the substitution pattern on the aromatic ring. This cohesive narrative of evidence provides the highest level of confidence in the assigned structure.
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A Comparative Analysis of the Biological Activities of 4-Amino-3-ethylphenol and 4-Aminophenol: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of 4-Amino-3-ethylphenol and its structural analog, 4-aminophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the known biological effects, mechanisms of action, and toxicological profiles of these compounds. Where experimental data for this compound is limited, we extrapolate potential activities based on its chemical structure and the established properties of related phenolic compounds, offering a framework for future research.
Introduction to the Molecules
4-Aminophenol and this compound are both aromatic compounds containing a phenol and an amine group. Their structural similarities and differences are key to understanding their distinct biological activities.
4-Aminophenol , also known as p-aminophenol, is a well-studied compound, recognized primarily as the principal metabolite of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). It serves as a crucial intermediate in various industrial syntheses, including pharmaceuticals and dyes[1].
This compound is a less-studied derivative of 4-aminophenol, featuring an ethyl group at the ortho-position to the amino group. This substitution has the potential to alter the molecule's steric and electronic properties, thereby influencing its biological interactions. It is primarily utilized as an intermediate in the synthesis of polymers, dyes, and pigments[2].
| Feature | This compound | 4-Aminophenol |
| Chemical Structure | ||
| Molecular Formula | C₈H₁₁NO | C₆H₇NO |
| Molar Mass | 137.18 g/mol | 109.13 g/mol |
| Primary Applications | Intermediate in polymer and dye synthesis[2] | Intermediate in pharmaceutical (e.g., paracetamol) and dye synthesis[1] |
| Known Biological Roles | Limited data available; potential for antioxidant and antimicrobial activity based on structural analogs[2] | Metabolite of paracetamol, known nephrotoxin, possesses antioxidant and antimicrobial properties[3][4] |
Comparative Biological Activities
Cytotoxicity
4-Aminophenol has demonstrated significant cytotoxicity, particularly in renal cells. This is a critical aspect of its toxicological profile, as it is a known nephrotoxin, causing selective necrosis of the proximal tubules in the kidney[3][5]. Studies on isolated renal cortical cells have shown that 4-aminophenol induces cell death in a dose- and time-dependent manner, as measured by the release of lactate dehydrogenase (LDH)[5][6]. The cytotoxic effects are linked to the depletion of cellular glutathione and a decrease in ATP levels[5].
This compound , in contrast, has very limited publicly available data regarding its cytotoxicity. However, based on the structure of other phenolic compounds, it is plausible that it could exhibit cytotoxic effects at high concentrations. The presence of the phenolic hydroxyl and amino groups suggests that it could undergo oxidation to form reactive quinone-imine species, which are often implicated in cellular toxicity[2]. Further research is required to determine its specific cytotoxic profile and to establish any potential for target organ toxicity.
A comparative study using isolated renal cortical cells from Fischer 344 rats demonstrated the cytotoxic potential of various aminophenol analogs. While this compound was not included in this particular study, the results showed that the position and nature of substituents on the aminophenol ring significantly influence cytotoxicity[6].
Antioxidant Activity
The phenolic hydroxyl group in both molecules suggests inherent antioxidant potential, as it can donate a hydrogen atom to scavenge free radicals.
4-Aminophenol has been shown to possess antioxidant properties. However, its pro-oxidant activities, leading to the formation of reactive oxygen species and subsequent cellular damage, are also well-documented, particularly in the context of its toxicity[7]. The antioxidant versus pro-oxidant behavior of 4-aminophenol is concentration-dependent and influenced by the cellular environment.
For This compound , while direct experimental data on its antioxidant activity is scarce, the presence of the electron-donating ethyl group on the aromatic ring could theoretically enhance its radical scavenging ability compared to 4-aminophenol. Structure-activity relationship studies of other phenolic compounds have shown that alkyl substituents can positively influence antioxidant capacity[8].
Antimicrobial Activity
Derivatives of 4-aminophenol have been synthesized and tested for their antimicrobial properties. Some of these derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains[9][10].
The antimicrobial potential of This compound has not been extensively reported. However, structurally related compounds such as 4-ethylphenol have been investigated for their antifungal properties, demonstrating the ability to disrupt the cell membranes of pathogens[2]. This suggests that this compound may also possess antimicrobial activities that warrant investigation.
Mechanisms of Action and Toxicity
4-Aminophenol: A Closer Look at Nephrotoxicity
The nephrotoxicity of 4-aminophenol is a complex process involving metabolic activation. Within the kidney, 4-aminophenol can be oxidized to a reactive benzoquinone imine. This electrophilic intermediate can covalently bind to cellular macromolecules, leading to oxidative stress and cell death[7]. An alternative pathway involves the formation of glutathione conjugates, which are then processed by γ-glutamyl transpeptidase and a cysteine conjugate β-lyase in the proximal tubules to form a reactive thiol, initiating toxicity[3].
Caption: Proposed mechanism of 4-aminophenol-induced nephrotoxicity.
This compound: A Predictive Outlook
Due to the lack of specific mechanistic studies for this compound, its mechanism of action can only be hypothesized based on its structure. The presence of the phenolic and amino groups suggests that it can undergo similar oxidative metabolism to 4-aminophenol, potentially forming a corresponding quinone-imine derivative. The ethyl group may influence the rate of this metabolism and the reactivity of the resulting intermediate. It is crucial to conduct dedicated studies to elucidate the specific metabolic pathways and potential toxicological mechanisms of this compound.
Experimental Protocols for Comparative Analysis
To facilitate further research and a direct comparison of these two compounds, we provide the following standardized in vitro protocols.
Cytotoxicity Assessment: MTT and LDH Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., human kidney proximal tubule epithelial cells, HK-2) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 4-aminophenol and this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
-
Caption: Workflow for in vitro cytotoxicity assessment.
Antioxidant Capacity Assessment: DPPH and ORAC Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
2. Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: The antioxidant competes with a fluorescent probe (e.g., fluorescein) for peroxyl radicals generated by a radical initiator (e.g., AAPH). The decay of fluorescence is monitored over time.
-
Procedure:
-
In a black 96-well plate, add the fluorescent probe, the test compounds at various concentrations, and a standard (Trolox).
-
Initiate the reaction by adding the radical initiator.
-
Measure the fluorescence decay kinetically at an excitation of 485 nm and an emission of 520 nm.
-
Calculate the area under the curve (AUC) and express the results as Trolox equivalents.
-
Conclusion and Future Directions
The available evidence clearly establishes 4-aminophenol as a compound with significant biological activity, most notably its dose-dependent cytotoxicity and well-characterized nephrotoxicity. Its antioxidant and antimicrobial properties are also of interest, though they are counterbalanced by its potential for pro-oxidant effects.
In contrast, this compound remains a largely uncharacterized molecule in terms of its biological activity. The presence of the ethyl group is likely to modulate its physicochemical properties, which in turn could lead to a different biological and toxicological profile compared to 4-aminophenol. Based on structural analogies, it is reasonable to hypothesize that this compound may possess antioxidant and antimicrobial activities. However, rigorous experimental validation is necessary to confirm these predictions and to assess its cytotoxic potential.
This guide highlights a significant knowledge gap and underscores the need for further research into the biological activities of this compound. The provided experimental protocols offer a starting point for such investigations, which will be crucial for a comprehensive understanding of its potential applications and safety profile.
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European Commission. Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). [Link]
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Klos, C., et al. (1992). p-Aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. Toxicology and Applied Pharmacology, 115(1), 98-106. [Link]
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Valentovic, M. A., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 223, 51-58. [Link]
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Fowler, L. M., et al. (1991). Nephrotoxicity of 4-aminophenol glutathione conjugate. Human & Experimental Toxicology, 10(6), 451-459. [Link]
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Lock, E. A., et al. (1995). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Archives of Toxicology, 69(8), 533-539. [Link]
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Oda, A., et al. (2024). DPPH Measurements and Structure–Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1148. [Link]
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Rankin, G. O., et al. (1993). In vivo and in vitro 4-amino-2,6-dichlorophenol nephrotoxicity and hepatotoxicity in the Fischer 344 rat. Toxicology, 82(3), 183-197. [Link]
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Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]
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Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry, 27(10), 3821-3824. [Link]
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PubChem. 4-Aminophenol. [Link]
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Song, B. J., & Chen, C. (2001). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Toxicology and Applied Pharmacology, 177(2), 114-121. [Link]
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Ali, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
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Al-Saeedi, A. H., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Taibah University Medical Sciences, 10(4), 456-462. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 448-452. [Link]
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Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry, 27(10), 3821-3824. [Link]
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Neliti. (2017). Isolation and Structure Determination of Antioxidants Active Compounds from Ethyl Acetate Extract of Heartwood Namnam (Cynometra cauliflora). Indonesian Journal of Applied Chemistry, 19(2), 115-122. [Link]
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PubChem. 4-Amino-3-ethyl-5-methylphenol. [Link]
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Harmon, R. C. (2007). A Mechanistic Study in the Nephrotoxicity of p-Aminophenol. Theses and Dissertations--Toxicology and Cancer Biology, 1. [Link]
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Sison-Young, R. L., et al. (2017). Limitations of acetaminophen as a reference hepatotoxin for the evaluation of in vitro liver models. Toxicological Sciences, 158(2), 347-357. [Link]
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Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p- ethylphenol, CAS Registry Number 123-07-9. Food and Chemical Toxicology, 147, 111867. [Link]
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ResearchGate. Efficient selective 4-aminophenol sensing and antibacterial activity of ternary Ag2O3·SnO2·Cr2O3 nanoparticles. [Link]
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Defence Technical Information Center. (2006). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. [Link]
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MDPI. DPPH Radical Scavenging Assay. [Link]
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Abdel-Bakky, M. S., et al. (2021). Loss of RAR-α and RXR-α and enhanced caspase-3-dependent apoptosis in N-acetyl-p-aminophenol-induced liver injury in mice is tissue factor dependent. The Korean Journal of Physiology & Pharmacology, 25(5), 415-424. [Link]
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Alday-Provencio, S., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants, 9(1), 63. [Link]
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A Senior Application Scientist's Guide to the Characterization of 4-Amino-3-ethylphenol and its Regioisomers
Introduction: The Analytical Challenge of Regioisomers
In the landscape of pharmaceutical development and chemical synthesis, the precise identification of molecular structure is paramount. Isomers—molecules sharing the same formula but differing in atomic arrangement—present a significant analytical hurdle. Even subtle shifts in substituent positions can drastically alter a compound's pharmacological, toxicological, and physicochemical properties. This guide focuses on 4-Amino-3-ethylphenol and a selection of its key regioisomers: 4-Amino-2-ethylphenol, 2-Amino-5-ethylphenol, and 3-Amino-4-ethylphenol.
These compounds, as substituted aminophenols, are valuable structural motifs in medicinal chemistry and material science. The ability to unambiguously differentiate them is critical for process control, quality assurance, and regulatory compliance. This document provides a comprehensive, multi-technique framework for their characterization, moving beyond a simple listing of data to explain the causal relationships between structure and analytical behavior. The methodologies described herein are designed to be self-validating, providing a robust and reliable strategy for researchers in the field.
Section 1: Physicochemical Properties - The Foundation of Separation
A molecule's physical properties are a direct manifestation of its structure. Factors like intramolecular hydrogen bonding, steric hindrance, and dipole moment dictate melting points, boiling points, and solubility, which in turn govern chromatographic behavior.
The primary isomers of interest possess the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ), making their differentiation by mass alone impossible.[1][2][3] However, the relative positioning of the hydroxyl, amino, and ethyl groups creates distinct differences in their physical nature. For instance, the potential for intramolecular hydrogen bonding between adjacent amino and hydroxyl groups in this compound and 4-Amino-2-ethylphenol would be expected to influence their boiling points and polarity compared to 2-Amino-5-ethylphenol, where the groups are further apart.
The table below summarizes known experimental data alongside scientifically computed predictions where experimental values are not publicly available. This highlights the analytical challenge and underscores the need for the spectroscopic and chromatographic methods that follow.
Table 1: Comparative Physicochemical Properties of Amino-ethylphenol Isomers
| Property | This compound | 4-Amino-2-ethylphenol | 2-Amino-5-ethylphenol | 3-Amino-4-ethylphenol |
| Structure | ||||
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol |
| Melting Point (°C) | Data not available | Data not available | >163 (dec.)[4], 218 (dec.) (as HCl salt)[5] | Data not available |
| pKa | Predicted: ~5.1 (NH₃⁺), ~10.2 (OH) | Predicted: ~5.0 (NH₃⁺), ~10.4 (OH) | 5.42 (NH₃⁺), 10.04 (OH) (as HCl salt)[5] | Predicted: ~4.8 (NH₃⁺), ~10.1 (OH) |
| LogP (Computed) | 1.7[2][3] | 1.5[1] | 1.7[2] | 1.7[3] |
Note: pKa and LogP values are critical predictors for developing HPLC separation methods. The similarity in computed LogP values suggests that separation will require careful optimization of mobile phase conditions or the use of alternative stationary phases.
Section 2: Spectroscopic Characterization - Deciphering the Molecular Signature
Spectroscopy provides the most definitive data for isomer differentiation. Each technique probes a different aspect of the molecule's structure, and together they create a unique fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer identification. The chemical shift (δ) and splitting patterns of the aromatic protons are uniquely dictated by the positions of the three different substituents.
Causality in NMR Spectra: The electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups cause a significant upfield shift (to lower ppm) for protons ortho and para to them. The ethyl group (-CH₂CH₃) has a weaker donating effect. The interplay of these effects on the three aromatic protons of each isomer creates a distinct and predictable pattern.
Table 2: Predicted ¹H NMR Aromatic Region Chemical Shifts and Splitting Patterns
| Isomer | H-A (Position) | H-B (Position) | H-C (Position) | Ethyl Group (CH₂/CH₃) |
| This compound | ~6.6 ppm (d, J≈8 Hz) (H-5) | ~6.7 ppm (dd, J≈8, 2 Hz) (H-6) | ~6.8 ppm (d, J≈2 Hz) (H-2) | Quartet / Triplet |
| 4-Amino-2-ethylphenol | ~6.5 ppm (d, J≈8 Hz) (H-6) | ~6.6 ppm (dd, J≈8, 2 Hz) (H-5) | ~6.7 ppm (d, J≈2 Hz) (H-3) | Quartet / Triplet |
| 2-Amino-5-ethylphenol | ~6.9 ppm (d, J≈8 Hz) (H-3) | ~6.7 ppm (dd, J≈8, 2 Hz) (H-4) | ~6.6 ppm (d, J≈2 Hz) (H-6) | Quartet / Triplet |
| 3-Amino-4-ethylphenol | ~7.0 ppm (d, J≈8 Hz) (H-5) | ~6.2 ppm (dd, J≈8, 2 Hz) (H-6) | ~6.3 ppm (d, J≈2 Hz) (H-2) | Quartet / Triplet |
Predictions are based on standard substituent effects on a benzene ring. Actual values may vary slightly based on solvent and concentration.
Experimental Protocol: ¹H NMR Analysis
Objective: To acquire high-resolution ¹H NMR spectra for unambiguous isomer identification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the aminophenol sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with the -OH and -NH₂ protons, allowing them to be identified as broad singlets.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a Fourier Transform NMR spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse acquisition.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 5 seconds (to allow for full relaxation of all protons).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate all signals to determine proton ratios.
Self-Validation: The integration of the aromatic region should correspond to three protons, the ethyl quartet to two protons, and the ethyl triplet to three protons. The splitting patterns (coupling constants, J) must be consistent within a given spin system.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), provides two key pieces of information: the molecular weight and the fragmentation pattern, which offers clues to the molecule's structure.
Expected Fragmentation: All four isomers will show a molecular ion peak (M⁺˙) at m/z = 137. The primary and most diagnostic fragmentation pathway for ethyl-substituted aromatics is the benzylic cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable benzylic cation.
-
M-15 Peak (m/z 122): This peak, corresponding to [M-CH₃]⁺, is expected to be a major fragment in the spectra of all four isomers. The intensity of this peak can provide further clues. For example, in 4-Amino-2-ethylphenol, the ethyl group is ortho to the hydroxyl group, which may influence fragmentation pathways compared to the other isomers. A known spectrum for 4-Amino-2-ethylphenol shows prominent peaks at m/z 137 and 122, confirming this expected fragmentation.[1]
Diagram: Key MS Fragmentation Pathway
Caption: Primary fragmentation of ethylaminophenols in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. While it is less powerful than NMR for differentiating these specific regioisomers, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic when compared against a known reference standard.
Key Characteristic Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: Two sharp peaks (for the primary amine) in the region of 3300-3500 cm⁻¹. These often overlap with the O-H band.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong peak around 1200-1250 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): Bands in the 750-900 cm⁻¹ region are highly dependent on the substitution pattern and can be a key differentiator. For example, a 1,2,4-trisubstituted ring will have a different pattern than a 1,2,5- or 1,3,4-trisubstituted ring.
Section 3: Chromatographic Separation - Exploiting Physicochemical Differences
The successful separation of these closely related isomers is a testament to a well-developed chromatographic method. The choice of technique depends on the analytical need, from rapid screening with TLC to high-resolution quantification with HPLC or GC.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantification and separation of these non-volatile, polar isomers. Due to their similar polarities, a standard C18 reversed-phase column may not provide adequate resolution.
Expertise in Method Development: The key to separating these isomers is to exploit subtle differences in their pKa values and hydrogen bonding capabilities. A mixed-mode stationary phase, which combines reversed-phase (like C18) with ion-exchange properties (like SCX, strong cation exchange), can provide superior selectivity. At an acidic pH (e.g., pH 3-5), the amine groups will be protonated (-NH₃⁺), allowing for cation-exchange interactions with the stationary phase, while the hydrophobic ethyl and phenyl moieties engage in reversed-phase interactions. Fine-tuning the pH and the organic modifier concentration in the mobile phase allows for precise control over the retention of each isomer.
Experimental Protocol: Mixed-Mode HPLC Separation
Objective: To achieve baseline separation of the four amino-ethylphenol isomers.
Instrumentation & Consumables:
-
HPLC system with UV detector.
-
Mixed-Mode Stationary Phase Column (e.g., SCX/C18).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL stock solution of the sample mixture in a 50:50 solution of Mobile Phase A:B.
-
Chromatographic Conditions:
-
Column: Mixed-Mode SCX/C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 85% A / 15% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard mixture and the unknown sample. Identify peaks by comparing retention times with individual standards. The elution order will depend on the balance of ionic and hydrophobic interactions of each isomer with the stationary phase.
Self-Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines. Peak purity can be assessed using a photodiode array (PDA) detector.
Gas Chromatography (GC) with Derivatization
Direct GC analysis of these compounds is challenging due to their polarity and low volatility, which leads to poor peak shape and column adsorption. Derivatization is a necessary step to convert the polar -OH and -NH₂ groups into less polar, more volatile moieties.
Causality in Derivatization: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. BSTFA reacts with the active hydrogens on the phenol and amine groups to replace them with non-polar trimethylsilyl (TMS) groups. This transformation drastically reduces hydrogen bonding, lowers the boiling point, and results in sharp, symmetrical peaks on a standard non-polar GC column.
Experimental Protocol: GC-MS Analysis via Silylation
Objective: To separate and identify the isomers as their TMS derivatives.
Methodology:
-
Derivatization:
-
In a 2 mL GC vial, add ~1 mg of the sample.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
-
Analysis: The derivatized isomers will now separate based on the boiling points of their di-TMS ethers. The mass spectrum of each peak can be used for confirmation, with the molecular ion now corresponding to the derivatized molecule.
Section 4: Conceptual Synthesis Workflow
Understanding the potential synthetic origin of a compound can provide context for likely impurities and byproducts. A plausible route to this compound starts from the readily available 3-ethylphenol.
Diagram: Conceptual Synthesis of this compound
Caption: A plausible two-step synthesis of this compound.
This synthetic route highlights a critical challenge: the nitration step is unlikely to be perfectly regioselective, producing a mixture of nitro-isomers that must be separated before the final reduction step. This reinforces the necessity of the robust analytical methods detailed in this guide.
Conclusion: A Multi-Faceted Approach to Isomer Resolution
The unambiguous characterization of this compound and its regioisomers is not achievable with a single analytical technique. It requires a logical, multi-faceted approach that integrates an understanding of physicochemical properties with the detailed structural information provided by spectroscopy and the separatory power of chromatography.
This guide has laid out a framework for this process, emphasizing the causal links between molecular structure and analytical data. By employing high-field NMR for definitive structural assignment, mass spectrometry for molecular weight confirmation and fragmentation analysis, and optimized HPLC or GC methods for separation and quantification, researchers can confidently and accurately characterize these challenging but important molecules. The use of certified reference standards for each isomer remains the gold standard for final confirmation.
References
-
PubChem. Compound Summary for CID 31242, 4-Ethylphenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]
-
PubChem. Compound Summary for CID 586331, 4-Amino-2-ethylphenol. National Center for Biotechnology Information. [Link]
-
The Automated Topology Builder and Repository (ATB). 4-Ethylphenol | C8H10O | MD Topology | NMR | X-Ray. [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). European Commission. 2012. [Link]
-
Royal Society of Chemistry. Supporting information for Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
-
PubChem. Compound Summary for CID 4712167, 2-Amino-5-ethylphenol. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 18320513, 3-Amino-4-ethylphenol. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenol. [Link]
-
PubChem. Compound Summary for CID 19761805, 2-Amino-5-ethylphenol hydrochloride. National Center for Biotechnology Information. [Link]
-
Chemdad. 2-Amino-5-ethylphenol hydrochloride. [Link]
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- 3. 3-Amino-4-ethylphenol | C8H11NO | CID 18320513 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. ec.europa.eu [ec.europa.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-3-ethylphenol
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, experience-driven safety protocols for handling 4-Amino-3-ethylphenol and related aminophenol compounds. This document is designed to be a practical, immediate resource for ensuring your well-being in the laboratory.
Understanding the Risks: A Proactive Stance on Safety
While specific toxicological data for this compound may be limited, its structure as a substituted aminophenol warrants a cautious approach. Based on data from similar compounds, such as 2-amino-4-ethylphenol hydrochloride and other ethylphenol isomers, we can anticipate a number of potential hazards.[1][2][3][4][5]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5]
-
Skin Corrosion/Irritation: Can cause skin irritation and potentially severe burns.[2][3][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[6]
Given these risks, a comprehensive personal protective equipment (PPE) plan is not just a recommendation—it is a critical component of your experimental design.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first line of defense. The following recommendations are based on a risk-assessment approach, considering the potential for splashes, inhalation of dust or vapors, and direct skin contact.
Engineering Controls: The Foundation of Safety
Before detailing personal gear, it is crucial to emphasize the importance of engineering controls. Whenever possible, handle this compound in a certified chemical fume hood.[4][7][8] This not only provides splash protection but also ensures that any dust or vapors are effectively contained.[7] A properly functioning fume hood is the cornerstone of safe handling for this class of compounds. Additionally, ensure that a safety shower and eyewash station are readily accessible.[1]
Personal Protective Equipment: A Detailed Breakdown
The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust.[9] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.[8][9] |
| Hand Protection | Double gloving: inner nitrile gloves with outer, chemical-resistant gloves (e.g., neoprene or butyl rubber) | A single pair of thin nitrile gloves offers minimal protection and should be considered for splash protection only.[7] For direct handling, double gloving with a thicker, chemical-resistant outer glove is essential.[9] Always inspect gloves for any signs of degradation or perforation before use and remove them using the proper technique to avoid contaminating your skin.[1] |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes | Your lab coat should be worn fully fastened to provide maximum coverage.[7][9] Long pants and closed-toe shoes are mandatory to protect your legs and feet from potential spills.[7][9] For tasks with a higher risk of significant splashes, consider a chemical-resistant apron.[7] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | A respirator may be necessary if you are working outside of a fume hood or if there is a risk of generating significant dust or aerosols.[1][2] The specific type of respirator and cartridge should be determined by a formal risk assessment. Always ensure you have been properly fit-tested for any respirator you use. |
Operational Plan: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat and Attire: Ensure your lab coat is on and fully buttoned, with long pants and closed-toe shoes.
-
Inner Gloves: Put on your first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.
-
Outer Gloves: Put on your chemical-resistant outer gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Procedure:
-
Outer Gloves: Remove the outer gloves, being careful to only touch the inside of the second glove with your bare inner-gloved hand.
-
Face Shield and Goggles: Remove the face shield, followed by your goggles, handling them by the straps.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator (if worn): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of this compound and any contaminated materials is crucial to protect both yourself and the environment.
-
Chemical Waste: All surplus this compound and solutions containing it must be disposed of as hazardous chemical waste.[10] Follow your institution's specific guidelines for chemical waste disposal. Do not pour this chemical down the drain.[1][6]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.[6]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6]
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
-
CPAchem. (2023). Safety data sheet - 4-Ethylphenol. Retrieved from [Link]
-
University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]
-
Phenol Safety Group. (2020). The DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. cpachem.com [cpachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. twu.edu [twu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
